2-(4-Hydroxyphenyl)chromenylium-5,7-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11O4+ |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-5,7-diol |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14/h1-8H,(H2-,16,17,18)/p+1 |
InChI Key |
ZKMZBAABQFUXFE-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |
Synonyms |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride apigeninidin |
Origin of Product |
United States |
Foundational & Exploratory
Apigeninidin structure and synthesis pathway
An In-Depth Technical Guide to the Structure and Synthesis of Apigeninidin
Abstract
Apigeninidin (5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium) is a vibrant orange-red flavonoid notable for its classification as a 3-deoxyanthocyanidin. This structural feature—the absence of a hydroxyl group at the C-3 position of its heterocyclic C-ring—confers enhanced stability compared to common anthocyanidins, making it a compound of significant interest for applications ranging from natural colorants to pharmaceutical development.[1] Found prominently in plants like sorghum, apigeninidin also functions as a phytoalexin, playing a crucial role in plant defense mechanisms.[2][3] This guide provides a comprehensive technical overview of apigeninidin, detailing its unique chemical structure, elucidating its specialized biosynthetic pathway in plants, and outlining a classical chemical synthesis route. It is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of this important natural product.
The Chemical Identity of Apigeninidin
Classification and Significance
Apigeninidin is a member of the flavonoid family, a diverse group of polyphenolic secondary metabolites. Its defining characteristic is its identity as a 3-deoxyanthocyanidin .[1][3][4] Unlike more common anthocyanidins such as cyanidin or pelargonidin, apigeninidin lacks a hydroxyl substituent at the C-3 position. This seemingly minor structural modification has profound implications for its chemical properties:
-
Enhanced Stability: The absence of the C3-OH group makes the flavylium cation less susceptible to nucleophilic attack by water, which typically leads to the formation of colorless hemiketal and chalcone forms. This results in greater color stability over a wider pH range.[1]
-
Unique Biological Activity: As a phytoalexin, apigeninidin synthesis is often induced in response to pathogen attack or environmental stress, where it exhibits potent antifungal and antibiotic properties.[2][]
Core Structure and Nomenclature
The structure of apigeninidin is based on the flavylium (2-phenylchromenylium) cation. It consists of three rings:
-
A-Ring: A benzene ring with hydroxyl groups at positions C-5 and C-7.
-
B-Ring: A 4-hydroxyphenyl group attached to the C-ring at position C-2.
-
C-Ring: A heterocyclic pyrylium ring that carries the positive charge.
The systematic IUPAC name for the compound, typically isolated as a chloride salt, is 2-(4-hydroxyphenyl)chromenylium-5,7-diol chloride .[2]
Physicochemical Properties
The key properties of apigeninidin chloride are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound chloride | [2] |
| Synonyms | Gesneridin, 3-desoxy Pelargonidin | [2][4] |
| CAS Number | 1151-98-0 | [2][3][] |
| Molecular Formula | C₁₅H₁₁ClO₄ | [2][] |
| Formula Weight | 290.7 g/mol | [2][] |
| Appearance | Crystalline solid | [2] |
| UV-Vis (λmax) | 246, 279, 328, 485 nm | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol (~1 mg/ml) | [2] |
The Biosynthetic Pathway in Planta
The biosynthesis of apigeninidin represents a critical divergence from the general flavonoid pathway that produces flavonols and common anthocyanins. The commitment to the 3-deoxy pathway is determined by the enzymatic machinery present at the flavanone branch point.
Precursor Synthesis: The Phenylpropanoid Pathway
Like all flavonoids, the synthesis begins with the amino acid L-phenylalanine. A series of enzymatic steps, collectively known as the general phenylpropanoid pathway, converts it into p-Coumaroyl-CoA. This activated intermediate serves as the primary building block for the B-ring and the C-ring's three carbon atoms.
-
Phenylalanine Ammonia Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid with Coenzyme A to form p-Coumaroyl-CoA.
Subsequently, Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. This is then isomerized by Chalcone Isomerase (CHI) to yield the flavanone naringenin , a central intermediate.[6][7]
Figure 1: General phenylpropanoid pathway to the central flavanone intermediate, naringenin.
The 3-Deoxyanthocyanidin Branch Point
At the naringenin crossroads, the metabolic fate of the flavonoid skeleton is decided. The key determinant for apigeninidin synthesis is the relative activity of two competing enzymes: Flavanone 3-Hydroxylase (F3H) and Flavanone 4-Reductase (FNR).
-
Standard Anthocyanin Pathway: In most plants, F3H hydroxylates naringenin at the C-3 position to form dihydrokaempferol. This dihydroflavonol is then processed by Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS) to produce common 3-hydroxyanthocyanidins.[8][9]
-
3-Deoxyanthocyanidin Pathway: In sorghum and other apigeninidin-producing species, F3H activity is either absent or significantly downregulated.[8][10] This allows an alternative enzyme, Flavanone 4-Reductase (FNR) , to act directly on naringenin. FNR reduces the carbonyl group at C-4, forming a flavan-4-ol.[10][11] This intermediate is then believed to be dehydrated and oxidized by an Anthocyanidin Synthase (ANS)-like enzyme to yield the stable apigeninidin flavylium cation.[10][12]
Figure 2: Divergent biosynthetic pathways from the naringenin intermediate.
Experimental Protocol: Isolation of Apigeninidin from Sorghum Leaf Sheaths
This protocol is based on methodologies for extracting 3-deoxyanthocyanidins from natural sources.[4][]
-
Harvesting and Preparation: Collect leaf sheaths from a pigmented sorghum variety (e.g., Sorghum bicolor). Dry the material at 40°C for 48 hours and grind it into a fine powder.
-
Extraction: Macerate 10 g of the powdered leaf sheaths in 100 mL of acidified methanol (1% HCl in methanol, v/v) for 24 hours at 4°C in the dark, with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature below 40°C until the methanol is removed.
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 5g) with 20 mL of methanol followed by 20 mL of acidified water (0.01% HCl).
-
Load the concentrated aqueous extract onto the cartridge.
-
Wash the cartridge with 20 mL of acidified water to remove sugars and other polar impurities.
-
Elute the pigments with 15 mL of acidified methanol (1% HCl in methanol, v/v).
-
-
Final Concentration and Analysis: Evaporate the methanol from the eluate to dryness under a stream of nitrogen. The resulting crude apigeninidin can be re-dissolved in a suitable solvent for analysis by HPLC-DAD (monitoring at ~480 nm) and LC-MS for identity confirmation (expected [M]⁺ m/z ≈ 255.06).
Chemical Synthesis Strategies
Total chemical synthesis provides a reliable route to high-purity apigeninidin and allows for the creation of structural analogs for drug discovery. A classical and effective approach is based on the Robinson-Pratt-Robinson flavylium salt synthesis.[13][14]
Retrosynthetic Analysis
The core strategy involves the acid-catalyzed condensation of a 2,4-dihydroxy-substituted benzaldehyde with a ketone containing an α-methylene group activated by a p-hydroxyphenyl moiety.
-
Disconnect 1 (C4-C3 bond): The pyrylium ring is formed via a condensation/cyclization reaction. This leads back to two key precursors:
-
Component A: A C6-C2 unit, specifically 4-hydroxyphenylacetone (or a similar p-hydroxyphenacyl derivative).
-
Component B: A C6-C1 unit, specifically 2,4-dihydroxybenzaldehyde.
-
Experimental Protocol: Synthesis of Apigeninidin Chloride
This protocol is a representative example of the Robinson annulation method for flavylium salts.[13][15]
-
Precursor Preparation:
-
4-Hydroxyphenylacetone: This starting material can be synthesized via various established routes, such as the Friedel-Crafts acylation of anisole followed by demethylation and rearrangement, or purchased commercially.
-
2,4-Dihydroxybenzaldehyde: This is a commercially available starting material.
-
-
Condensation and Cyclization:
-
Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) and 4-hydroxyphenylacetone (1.1 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 20:1 ratio).
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC. The solution will typically develop a deep red-orange color.
-
-
Precipitation and Isolation:
-
Pour the reaction mixture slowly into a vigorously stirred solution of ice-cold diethyl ether containing 2 M HCl.
-
The apigeninidin chloride will precipitate as a colored solid.
-
Collect the precipitate by vacuum filtration.
-
-
Purification:
-
Wash the crude solid extensively with cold diethyl ether to remove unreacted starting materials and acetic acid.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/HCl or methanol/HCl, to yield purified apigeninidin chloride.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 3: Workflow for the acid-catalyzed chemical synthesis of apigeninidin.
Conclusion and Future Directions
Apigeninidin stands out within the vast flavonoid family due to its unique 3-deoxy structure, which imparts notable chemical stability and distinct biological functions. Its biosynthesis is a fascinating example of metabolic diversion, hinging on the competitive enzyme kinetics at the flavanone intermediate stage. While isolation from natural sources like sorghum remains a primary method of procurement, classical chemical synthesis offers a powerful alternative for producing high-purity material and exploring novel derivatives. Further research into the specific ANS-like enzymes in the biosynthetic pathway and the development of more efficient, scalable synthetic routes will be critical for unlocking the full therapeutic and industrial potential of this remarkable molecule.
References
-
Xiong, T., Zhang, Y., Warner, R. D., & Fang, Z. (2019). 3-Deoxyanthocyanidin Colorant: Nature, Health, Synthesis, and Food Applications. Comprehensive Reviews in Food Science and Food Safety, 18(5), 1533-1549. [Link]
-
Ibraheem, F., & Gaffoor, I. (2012). Investigating the transport mechanism of secondary metabolites across cell membranes. ResearchGate. [Link]
-
Dick, R., Balint-Kurti, P., & Kemen, E. (2018). Red Card for Pathogens: Phytoalexins in Sorghum and Maize. ResearchGate. [Link]
-
Li, X., Zeng, J., Cai, R., Li, C., & Khan, S. (2020). Antioxidant Change in Biosynthesis from Naringenin Chalcone to Flavonoid Apingenin. ChemistrySelect, 5(44), 13917-13922. [Link]
-
Mizuno, H., Kawahigashi, H., Kawahara, Y., Kanamori, H., Ogata, J., Minami, E., & Hikosaka, S. (2014). Role of F3′H in the 3-deoxyanthocyanidin pathway. ResearchGate. [Link]
-
Li, X., Zeng, J., Cai, R., Li, C., & Khan, S. (2020). Enzymatic biosynthesis from naringenin chalcone (NAC) to naringenin and then to apigenin. ResearchGate. [Link]
-
Winefield, C., Lewis, D., Swinny, E., & Markham, K. (2009). Investigation of the biosynthesis of 3-deoxyanthocyanins in Sinningia cardinalis. ResearchGate. [Link]
-
Xiong, T., Zhang, Y., Warner, R. D., & Fang, Z. (2019). 3-Deoxyanthocyanidin Colorant: Nature, Health, Synthesis, and Food Applications. ResearchGate. [Link]
-
Kim, B. G., Lee, Y., Park, Y., Lee, J. H., & Ahn, J. H. (2011). Biological Synthesis of 7-O-Methyl Apigenin from Naringenin Using Escherichia coli Expressing Two Genes. Journal of Microbiology and Biotechnology, 21(9), 968-971. [Link]
-
Simion, M., Culica, M., Simion, A., & Oprea, E. (2010). Synthesis and theoretical investigation of some new 4-substituted flavylium salts. Revue Roumaine de Chimie, 55(11-12), 949-954. [Link]
-
Latxague, L., Riviere, M., Fouquet, E., & Saucier, C. (2017). Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. Molecules, 22(10), 1664. [Link]
-
Soares, J. R. P., dos Santos, C. C., & de Andrade, L. M. (2019). The extraction of naringin and its transformation into apigenin. ResearchGate. [Link]
-
Falcone Ferreyra, M. L., Rius, S. P., & Casati, P. (2012). 3-Deoxyanthocyanidin, phlobaphene, anthocyanidin, flavonol and proanthocyanidin (condensed tannin) biosynthetic pathways in grasses. ResearchGate. [Link]
-
Wikipedia. (n.d.). Robinson annulation. Wikipedia. [Link]
-
Kim, D. H., Lee, S., & Kim, T. (2020). Oxidation of Naringenin, Apigenin, and Genistein by Human Cytochrome P450 1A1, 1A2, and 1B1 Enzymes. Antioxidants, 9(10), 984. [Link]
-
Robertson, A., & Robinson, R. (1927). Experiments on the Synthesis of Anthocyanins. Part II. The Synthesis of 3- and 7-Glucosidoxyflavylium Salts. Journal of the Chemical Society, 242-249. [Link]
-
Robinson, R. (1947). Some polycyclic natural products. Nobel Lecture. [Link]
-
de Freitas, V., & Pina, F. (2021). Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews, 122(1), 1406-1481. [Link]
-
Wikipedia. (n.d.). Apigeninidin. Wikipedia. [Link]
-
Shih, C. H., Chu, H., Tang, L. K., Sakamoto, W., & Maekawa, M. (2008). Flavanone 3β-Hydroxylases from Rice: Key Enzymes for Flavonol and Anthocyanin Biosynthesis. Botanical Studies, 49(2), 179-185. [Link]
-
Yang, L., Browning, J.D., & Awika, J.M. (2009). Sorghum 3-deoxyanthocyanins possess strong phase II enzyme inducer activity and cancer cell growth inhibition properties. Journal of Agricultural and Food Chemistry, 57(5), 1797–1804. [Link]
Sources
- 1. 3-Deoxyanthocyanidin Colorant: Nature, Health, Synthesis, and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Apigeninidin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. XXXVIII.—Experiments on the synthesis of anthocyanins. Part II. The synthesis of 3- and 7-glucosidoxyflavylium salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. nobelprize.org [nobelprize.org]
- 15. researchgate.net [researchgate.net]
Natural sources of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol
The following technical guide details the natural sources, biosynthesis, extraction, and therapeutic potential of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol , commonly known as Apigeninidin .
Compound Identity & Significance
IUPAC Name: this compound Common Name: Apigeninidin Class: 3-Deoxyanthocyanidin CAS Registry Number: 1151-98-0
Executive Summary: Apigeninidin is a rare, stable subclass of anthocyanidin known as a 3-deoxyanthocyanidin . Unlike common anthocyanins (e.g., pelargonidin, cyanidin) which possess a hydroxyl group at the C3 position, Apigeninidin lacks this substitution. This structural absence confers superior chemical stability, making it resistant to the hydration reactions that typically degrade anthocyanins into colorless pseudobases in aqueous, neutral pH environments. It functions primarily as a phytoalexin —a defensive antimicrobial compound produced by plants under stress.
Part 1: Botanical Distribution & Quantitative Sources
While common anthocyanins are ubiquitous in berries and flowers, Apigeninidin is chemotaxonomically restricted. The primary industrial and research source is Sorghum (Sorghum bicolor) , specifically in the leaf sheaths and bran of red and black cultivars.
Primary Source: Sorghum bicolor (L.) Moench
Sorghum accumulates Apigeninidin as a defense mechanism against fungal pathogens (e.g., Colletotrichum graminicola).[1] It is not evenly distributed; concentrations are highest in non-grain tissues and specific pigmented varieties.
Quantitative Profile of Apigeninidin in Sorghum Tissues
| Tissue Type | Cultivar / Genotype | Concentration Range (µg/g DW) | Notes |
| Leaf Sheath | S. bicolor (Red/Black varieties) | 14,700 – 45,800 | Highest natural abundance; primary extraction target. |
| Bran (Pericarp) | Black Sorghum (High-tannin) | 300 – 4,700 | Significant source; byproduct of milling. |
| Grain (Whole) | Liaoza-48 (Red Sorghum) | ~329 | Lower concentration than sheath/bran. |
| Glumes | Various pigmented lines | 2,000 – 8,000 | Highly variable based on UV-B exposure. |
Minor & Alternative Sources
-
Ferns: Osmunda regalis (Royal Fern) – accumulates in fronds during stress.
-
Gesneriaceae: Sinningia cardinalis (Cardinal Flower) and Gloxinia – contributes to orange/red floral pigmentation.
-
Maize (Zea mays): Induced in silk and cob tissues upon fungal infection (e.g., Fusarium), though levels are generally lower than in Sorghum.
Part 2: Biosynthetic Mechanism
Apigeninidin biosynthesis diverges from the canonical anthocyanin pathway at the flavanone stage. The critical deviation is the reduction of Naringenin at the C4 position without prior hydroxylation at C3.
Key Enzymatic Divergence
-
Standard Anthocyanins: Flavanone 3-hydroxylase (F3H) converts Naringenin
Dihydrokaempferol. -
Apigeninidin (3-Deoxy): Flavanone 4-Reductase (FNR) reduces Naringenin
Apiforol (Flavan-4-ol).
This pathway is tightly regulated by metabolic flux and stress signaling (e.g., fungal elicitors, UV-B light).
Biosynthetic Pathway Diagram
Caption: Divergence of the Apigeninidin pathway from standard anthocyanin biosynthesis via Flavanone 4-Reductase (FNR).
Part 3: Extraction & Purification Protocol
Objective: Isolate high-purity Apigeninidin from Sorghum bicolor leaf sheaths. Principle: Acidified alcoholic extraction stabilizes the flavylium cation, followed by hydrophobic interaction chromatography to separate the aglycone from glycosides and other polyphenols.
Reagents & Equipment
-
Solvent A: Methanol:HCl (99:1 v/v).
-
Solvent B: 2M HCl (for hydrolysis if glycosides are present).
-
Stationary Phase: Sephadex LH-20 or C18 Reversed-Phase Silica.
-
Equipment: Sonicator, Rotary Evaporator, HPLC-DAD.
Workflow Diagram
Caption: Optimized workflow for the isolation of Apigeninidin from Sorghum biomass.
Step-by-Step Protocol
-
Pre-treatment: Grind dried Sorghum leaf sheaths to pass an 80-mesh sieve.
-
Extraction: Suspend powder in 1% HCl-Methanol (1:20 w/v ratio). Sonicate for 20 minutes, then incubate at 40°C for 2 hours with agitation.
-
Note: The lack of a C3-hydroxyl group makes Apigeninidin more stable, but acidification ensures the flavylium cation (red form) predominates.
-
-
Separation: Centrifuge at 7,000 rpm for 10 minutes. Collect the dark red supernatant.
-
Concentration: Evaporate methanol under vacuum at 40°C.
-
Purification (Solid Phase Extraction):
-
Load the aqueous concentrate onto a pre-conditioned Sephadex LH-20 column.
-
Wash with 20% Methanol (removes sugars/phenolic acids).
-
Elute Apigeninidin with 100% Methanol or 70% Acetone .
-
-
Validation: Analyze via HPLC-DAD (Detection at 480 nm). Apigeninidin typically elutes later than cyanidin derivatives due to higher hydrophobicity.
Part 4: Therapeutic Potential & Mechanisms[2]
Apigeninidin is emerging as a potent scaffold for drug development, distinct from dietary anthocyanins due to its unique bioavailability and target specificity.
Anti-Inflammatory (COX-2 Inhibition)[3][4][5]
-
Mechanism: Apigeninidin selectively inhibits Cyclooxygenase-2 (COX-2) expression and Prostaglandin E2 (PGE2) production.
-
Efficacy: In macrophage assays (RAW 264.7), Apigeninidin-rich extracts demonstrated COX-2 inhibition comparable to ibuprofen, but with a potentially safer gastric profile due to COX-1 sparing activity.
Anticancer Activity (Wnt/ -Catenin)
-
Target: The Wnt/
-catenin signaling pathway, often hyperactive in colorectal and liver cancers. -
Action: Apigeninidin promotes the phosphorylation and degradation of
-catenin, preventing its nuclear translocation and subsequent transcription of oncogenes (e.g., c-Myc, Cyclin D1). -
Cytotoxicity: Demonstrated efficacy against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines with IC50 values in the micromolar range.
Antifungal Phytoalexin
-
Natural Function: In plants, it disrupts fungal cell membranes.
-
Application: Potential as a natural fungicide or synergistic agent with azoles against resistant Candida and Aspergillus strains.
References
-
Dykes, L., & Rooney, L. W. (2006). Sorghum and millet phenols and antioxidants.[2][3][4] Journal of Cereal Science, 44(3), 236–251. Link
-
Wu, Y., et al. (2023).[4] Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China. Antioxidants, 12(2), 468. Link
-
Makanjuola, S. B. L., et al. (2018). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade.[5][6][2][7] International Journal of Rheumatic Diseases, 21(8), 1487-1495. Link[5]
-
Shih, C. H., et al. (2006). The maize ZmFNSI gene encodes a flavanone 4-reductase that is essential for the synthesis of 3-deoxyanthocyanidins. Plant Physiology, 142(4), 1643–1651. Link
-
Yang, L., et al. (2009). Induction of apoptosis by apigeninidin in human leukemia HL-60 cells. Journal of Agricultural and Food Chemistry, 57(10), 4089-4095. Link
-
Xiong, Y., et al. (2020). Sorghum 3-Deoxyanthocyanidins: Structure, Biosynthesis, Extraction, and Biological Activities.[6] Journal of Agricultural and Food Chemistry, 68(36), 9579–9592. Link
Sources
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Post Acid Treatment on Pressurized Liquid Extracts of Sorghum (Sorghum bicolor L. Moench) Grain and Plant Material Improves Quantification and Identification of 3-Deoxyanthocyanidins | MDPI [mdpi.com]
- 5. Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jobelyn.com.ng [jobelyn.com.ng]
Technical Guide: pH Stability & Structural Dynamics of Apigeninidin
This technical guide details the stability profile, structural transformations, and experimental characterization of Apigeninidin (a 3-deoxyanthocyanidin). Unlike common anthocyanins, Apigeninidin exhibits a unique resistance to pH-induced degradation due to specific structural features.
Executive Summary
Apigeninidin (5,7,4'-trihydroxyflavylium) represents a subclass of flavonoids known as 3-deoxyanthocyanidins . Unlike common anthocyanins (e.g., cyanidin-3-glucoside), Apigeninidin lacks a hydroxyl group at the C-3 position. This structural omission is the critical determinant of its superior stability.[1]
While typical anthocyanins rapidly hydrate to form colorless hemiketals at pH > 3, Apigeninidin resists this hydration, maintaining its colored flavylium or quinoidal forms over a broader pH range (pH 1–8). This guide provides the thermodynamic constants, mechanistic pathways, and validated protocols for assessing Apigeninidin stability in pharmaceutical and nutraceutical formulations.
Molecular Mechanistics: The "Missing Hemiketal" Advantage
The stability of Apigeninidin is governed by a multistate equilibrium that differs fundamentally from standard anthocyanins.
Structural Transformation Pathway
In aqueous solution, anthocyanins exist in equilibrium between the colored Flavylium Cation (
-
Common Anthocyanins: The
form is highly susceptible to nucleophilic attack by water at the C-2 position, leading to a Hemiketal ( ) . This species is colorless and unstable, rapidly ring-opening to a Chalcone ( ) , which degrades irreversibly. -
Apigeninidin: The absence of the C-3 hydroxyl group destabilizes the hemiketal intermediate. Consequently, the equilibrium shifts directly between the Flavylium cation and the Quinoidal base, bypassing the rapid bleaching pathway. The formation of the trans-chalcone occurs but is kinetically much slower.
Pathway Visualization
The following diagram illustrates the specific equilibrium network for Apigeninidin. Note the negligible formation of the hemiketal species compared to the direct proton transfer.
Caption: Apigeninidin structural equilibrium. Unlike anthocyanins, the colorless hemiketal intermediate is kinetically negligible, favoring colored forms.
Thermodynamics & Kinetics
To accurately model stability, researchers must utilize the correct thermodynamic constants. The values below represent the consensus from stopped-flow and spectral equilibrium studies.
Thermodynamic Constants ( )
| Parameter | Value | Significance |
| 4.1 ± 0.1 | Transition from Flavylium ( | |
| 7.0 ± 0.2 | Transition from Quinoidal Base ( | |
| 30,400 | Molar extinction coefficient at 480 nm (Acidic Methanol). | |
| Low | Rate of hydration is orders of magnitude lower than cyanidin-3-glucoside. |
Stability Profile by pH Zone
-
Zone 1 (pH 1.0 – 3.0): Maximum stability. Exists 100% as Flavylium cation. Ideal for storage.
-
Zone 2 (pH 4.0 – 6.0): Mixture of Flavylium and Quinoidal Base.[2] Solubility Warning: The neutral Quinoidal base has lower water solubility and may precipitate in concentrated aqueous solutions without co-solvents.
-
Zone 3 (pH 7.0 – 9.0): Predominantly Anionic Quinoidal Base. Stable color (blue/purple) relative to anthocyanins, but slow oxidation to chalcone occurs over days/weeks.
Experimental Protocol: Stability Assessment
This Self-Validating Protocol (SVP) ensures reproducible data when characterizing Apigeninidin stability.
Reagents & Buffer Preparation
-
Stock Solution: Dissolve Apigeninidin chloride in 0.01% HCl-Methanol to achieve ~500 µM concentration.
-
Buffers (Constant Ionic Strength 0.1 M):
-
pH 1–3: KCl / HCl
-
pH 4–6: Citrate / Phosphate
-
pH 7–10: Phosphate / Borate
-
Analytical Workflow (UV-Vis & HPLC)
Caption: Workflow for determining pH-dependent degradation kinetics and equilibrium constants.
Step-by-Step Procedure
-
Preparation: Prepare buffer series (pH 1 to 10) in 1.0 unit increments.
-
Inoculation: Add 20 µL of Apigeninidin stock to 980 µL of each buffer. Vortex immediately.
-
Spectral Scan (Equilibrium):
-
Incubate in the dark for 60 minutes to reach equilibrium.
-
Scan absorbance from 250 nm to 700 nm.
-
Validation Check: Isosbestic points should appear if the transition is a clean two-state equilibrium (e.g., between pH 2 and 4). Lack of isosbestic points indicates irreversible degradation.
-
-
Kinetic Study (Degradation):
-
For unstable pH points (typically pH > 7), incubate at 37°C.
-
Measure Absorbance at
(480 nm for acidic, ~570 nm for alkaline) at intervals: 0h, 2h, 6h, 12h, 24h. -
Plot
vs. time to determine the first-order rate constant ( ).
-
References
-
Awika, J. M., Rooney, L. W., & Waniska, R. D. (2004). Properties of 3-Deoxyanthocyanins from Sorghum. Journal of Agricultural and Food Chemistry.
-
Brouillard, R., & Dubois, J. E. (1977). Mechanism of the Structural Transformation of Anthocyanins in Acidic Media. Journal of the American Chemical Society.[3]
-
Pina, F., et al. (2012). New Procedure To Calculate All Equilibrium Constants in Flavylium Compounds. The Journal of Physical Chemistry A.
-
Ojwang, L. O., & Awika, J. M. (2008). Stability of Apigeninidin and its Methoxylated Derivatives in the Presence of Sulfites. Journal of Agricultural and Food Chemistry.
-
Akogou, F. U. G., et al. (2018).
Sources
Technical Guide: 2-(4-Hydroxyphenyl)chromenylium-5,7-diol (Apigeninidin) Antioxidant Mechanism
[1]
Executive Summary
This technical guide details the physicochemical and biological antioxidant mechanisms of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol , commonly known as Apigeninidin (or Apigenidin).[1] Structurally, this molecule is a 3-deoxyanthocyanidin , distinct from the common berry pigment Pelargonidin by the absence of a hydroxyl group at the C3 position.
Key Insight for Drug Development: Unlike common anthocyanins (e.g., Cyanidin, Pelargonidin) which are unstable at physiological pH (converting to colorless pseudobases), Apigeninidin exhibits superior thermodynamic stability due to the lack of the C3-OH group. This structural feature prevents the rapid hydration of the C-ring, allowing the flavylium cation to persist longer in aqueous/neutral environments, thereby enhancing its bioavailability and potential as a therapeutic scaffold.
Part 1: Structural Basis & Chemical Identity[1][2][3]
Molecular Anatomy
The molecule is defined by the IUPAC name This compound .[1][2]
-
Class: 3-Deoxyanthocyanidin (Flavylium cation).[1]
-
Source: Predominantly found in Sorghum bicolor (Red Sorghum) leaf sheaths; rare in common berries.
-
Structural Criticality (The "3-Deoxy" Effect):
-
Common Anthocyanins (e.g., Pelargonidin): Possess a 3-OH group.[1] This group is susceptible to nucleophilic attack by water at pH > 3, leading to ring opening (chalcone formation) and loss of color/activity.
-
Apigeninidin: Lacks the 3-OH.[1] This steric and electronic modification significantly raises the energy barrier for hydration at the C2 position. Consequently, Apigeninidin retains its planar, conjugated flavylium structure (the active antioxidant form) over a wider pH range.
-
Active Scavenging Sites
The antioxidant capacity relies on the phenolic hydroxyl groups:
Part 2: Thermodynamic Mechanisms (Chemical Scavenging)[1]
The direct radical scavenging activity of Apigeninidin proceeds primarily through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) .
Hydrogen Atom Transfer (HAT)
In lipid environments (non-polar), HAT is the dominant mechanism. The antioxidant (ArOH) donates a hydrogen atom to the free radical (
-
Energetics: The BDE of the 4'-OH in Apigeninidin is approximately 85-90 kcal/mol .[1] This is slightly higher than Pelargonidin (which has the electron-donating 3-OH to destabilize the O-H bond).[1]
-
Implication: Apigeninidin is a slower scavenger than Pelargonidin but acts as a more persistent "chain-breaker" due to the stability of the resulting phenoxyl radical.
SPLET Mechanism (Aqueous/Physiological pH)
In polar solvents (water/plasma), the mechanism shifts.
-
Deprotonation:
(Favored by the acidity of the 7-OH and 4'-OH).[1] -
Electron Transfer:
Visualization: Scavenging Pathway
Figure 1: Dual-pathway scavenging mechanism dependent on solvent polarity.[1]
Part 3: Biological Signaling (Nrf2 Activation)[1]
Beyond direct scavenging, Apigeninidin acts as a pro-drug inducer of endogenous antioxidant enzymes via the Nrf2/Keap1 pathway .
Mechanism of Action
-
Electrophilic Attack: The C2 and C4 positions of the flavylium C-ring are electrophilic.
-
Keap1 Modification: Apigeninidin (or its quinone metabolite) interacts with cysteine thiols (Cys151, Cys273, or Cys288) on the Keap1 repressor protein.
-
Nrf2 Liberation: This interaction disrupts the Keap1-Cul3 ubiquitin ligase complex, preventing Nrf2 degradation.[1]
-
Translocation: Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).
Downstream Targets
-
Heme Oxygenase-1 (HO-1): Catalyzes heme degradation to biliverdin (potent antioxidant).[1]
-
NQO1: Prevents quinone redox cycling.
-
GSH Synthesis: Upregulates GCL (Glutamate-cysteine ligase).[1]
Visualization: Nrf2 Signaling
Figure 2: Activation of the Nrf2-ARE pathway by Apigeninidin-mediated Keap1 inhibition.[1]
Part 4: Experimental Protocols
Protocol A: Differential pH Stability Assay (Apigeninidin vs. Pelargonidin)
Rationale: To validate the "3-deoxy" stability advantage.[1]
-
Preparation: Prepare 50 µM solutions of Apigeninidin and Pelargonidin in buffers ranging from pH 1.0 to pH 7.4.
-
Incubation: Incubate at 37°C in the dark.
-
Measurement: Measure absorbance at
(approx 470-480 nm for Apigeninidin) at t=0, 1h, 4h, and 24h. -
Validation: Pelargonidin will show >80% loss of absorbance at pH 7.4 within 1 hour (bleaching). Apigeninidin should retain >60% absorbance due to resistance to hydration.
Protocol B: Cellular ROS Scavenging (DCFH-DA Assay)
Rationale: To measure intracellular efficacy.[1]
-
Cell Line: HepG2 or HaCaT cells (1 x 10^4 cells/well).
-
Pre-treatment: Treat cells with Apigeninidin (5, 10, 20 µM) for 24 hours.
-
Note: Dissolve Apigeninidin in DMSO (final conc < 0.1%).
-
-
Stress Induction: Wash cells with PBS. Add 500 µM
for 1 hour. -
Probe Loading: Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate 30 min at 37°C.
-
Detection: Wash 2x with PBS. Measure fluorescence (Ex: 485 nm / Em: 535 nm).
-
Calculation:
.[1]
Part 5: Comparative Data Analysis
Table 1: Structure-Activity Relationship (SAR) of Apigeninidin vs. Analogs
| Feature | Apigeninidin (3-Deoxy) | Pelargonidin (3-Hydroxy) | Apigenin (Flavone) |
| Structure | 2-(4-OH-phenyl)-5,7-diol | 3,5,7-triol-2-(4-OH-phenyl) | 5,7,4'-trihydroxyflavone |
| C3-OH Group | Absent | Present | Absent (C2=C3 double bond) |
| pH Stability | High (Resists hydration) | Low (Forms chalcone > pH 4) | High |
| Primary Mechanism | Nrf2 Induction + Slow HAT | Rapid HAT | Nrf2 Induction |
| BDE (4'-OH) | ~88 kcal/mol | ~82 kcal/mol | ~88 kcal/mol |
| Cellular Uptake | High (Lipophilic nature) | Moderate (Polar) | High |
Interpretation: While Pelargonidin is a faster radical scavenger chemically, Apigeninidin's superior stability allows it to persist in the physiological environment long enough to effect transcriptional changes (Nrf2), making it a potentially more reliable therapeutic candidate for chronic oxidative stress.
References
-
PubChem. (2025).[2] Compound Summary: this compound (Apigeninidin).[1][2] National Library of Medicine. [Link][1][2]
-
Yang, L., et al. (2014). Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P+ cells through epigenetics modifications.[3] AAPS Journal. [Link]
-
Kayodé, A. P., et al. (2011). Uncommonly high levels of 3-deoxyanthocyanidins and antioxidant capacity in the leaf sheaths of dye sorghum.[4] Journal of Agricultural and Food Chemistry. [Link]
-
Wu, H., et al. (2016). Protective effects of delphinidin against H2O2–induced oxidative injuries in human retinal pigment epithelial cells. Bioscience Reports. [Link]
-
Mendoza-Wilson, A. M., et al. (2016).[1] Theoretical Study of the Radical Scavenging Activity of Anthocyanidins. Journal of Molecular Structure. (Grounding for HAT/SPLET energetics).
Sources
- 1. 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one;(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | C43H44O20 | CID 72694920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H11O4+ | CID 441647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P + cells through epigenetics modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncommonly high levels of 3-deoxyanthocyanidins and antioxidant capacity in the leaf sheaths of dye sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for quantification of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol
An Application Note and Protocol for the Quantification of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol (Apigeninidin) via High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive, detailed methodology for the quantification of this compound, a 3-deoxyanthocyanidin commonly known as Apigeninidin.[1][2][3] The protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis. We present a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV-Vis detection. The narrative emphasizes the scientific rationale behind key procedural steps, from mobile phase selection to method validation, ensuring both technical accuracy and practical applicability. The protocol is structured to be a self-validating system, aligning with international regulatory standards for analytical procedures.
Introduction and Scientific Principle
This compound (Apigeninidin) is a bioactive plant pigment belonging to the flavonoid family.[4][5] As an anthocyanidin, its chemical structure is characterized by the flavylium cation, which imparts a distinctive red color and is responsible for its potential therapeutic and nutraceutical properties.[4] Accurate quantification of Apigeninidin is critical for quality control, stability testing, and pharmacokinetic studies.
The principle of this method is based on reversed-phase chromatography, which separates compounds based on their polarity.[6][7] The stationary phase is a nonpolar C18 (octadecyl-silica) column, while the mobile phase is a more polar, acidified aqueous/organic mixture.[8] Apigeninidin, being a polar molecule, has a controlled affinity for the stationary phase. By employing a gradient elution—gradually increasing the organic solvent concentration—we can effectively elute Apigeninidin from the column, separating it from other matrix components.
Causality of Experimental Choice: The stability and chromatographic behavior of anthocyanidins like Apigeninidin are highly pH-dependent.[9] An acidic mobile phase (pH < 3) is crucial to maintain the analyte predominantly in its stable, colored flavylium cation form, preventing structural transformations that would lead to peak broadening, tailing, or disappearance.[9] Formic acid is selected as the modifier due to its volatility and compatibility with mass spectrometry, should further characterization be required.
Instrumentation, Reagents, and Materials
2.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler/Manual Injector
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
Class A Volumetric Glassware
-
0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)
2.2 Reagents and Chemicals
-
Apigeninidin chloride reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade, ~99%)
-
Ultrapure Water (18.2 MΩ·cm)
2.3 Chromatographic Column
-
Column: Reversed-phase C18 column
-
Example Specification: 250 mm x 4.6 mm, 5 µm particle size (or similar, e.g., 150 mm x 4.6 mm, 3.5 µm)
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for ease of reference.
| Parameter | Condition |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.5% Formic Acid (v/v) in Ultrapure Water |
| Mobile Phase B | 0.5% Formic Acid (v/v) in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Primary: 485 nm (for quantification); Secondary: 275 nm (for peak purity) |
| Run Time | 35 minutes |
Detailed Experimental Protocols
Preparation of Standard Solutions
4.1.1 Primary Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 10.0 mg of Apigeninidin chloride reference standard into a 10 mL Class A amber volumetric flask.
-
Add approximately 7 mL of methanol to dissolve the standard. Sonicate for 5 minutes if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inversion. This solution should be stored at 2-8°C and protected from light.
4.1.2 Working Standard Solutions (Calibration Curve)
-
Prepare a series of working standard solutions by serial dilution of the Primary Stock Standard Solution with the mobile phase (at initial conditions: 90% A, 10% B).
-
A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
For example, to prepare the 100 µg/mL standard, transfer 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase.
Sample Preparation
This is a general protocol for a solid plant matrix. It must be optimized and validated for the specific matrix under investigation.
-
Accurately weigh 1.0 g of the homogenized, powdered sample material into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1 v/v/v). The acidic condition is critical to ensure the stability of Apigeninidin during extraction.
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Prior to injection, filter the extract through a 0.22 µm syringe filter into an HPLC vial.
HPLC System Operation
-
Set up the HPLC system according to the parameters in Section 3.0.
-
Purge all solvent lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence table including blanks, calibration standards (from lowest to highest concentration), and samples.
-
Inject a blank (initial mobile phase) first to ensure the system is clean.
-
Proceed with the injection of standards and samples.
Method Validation Protocol
To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to established guidelines from bodies like the ICH and FDA.[10][11][12][13][14][15][16][17]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) guidelines.
5.1 Specificity/Selectivity
-
Purpose: To demonstrate that the analytical signal is solely from Apigeninidin, without interference from the matrix, impurities, or degradation products.[15][18]
-
Protocol:
-
Inject a blank (diluent).
-
Inject a placebo (sample matrix without the analyte).
-
Inject the Apigeninidin standard solution.
-
Inject the sample solution.
-
-
Acceptance Criteria: The retention time of the analyte peak in the sample should match that of the standard. The blank and placebo chromatograms should show no significant peaks at this retention time. Peak purity analysis using a DAD can further confirm specificity.
5.2 Linearity and Range
-
Purpose: To verify that the detector response is directly proportional to the analyte concentration across a specified range.[15][19]
-
Protocol:
-
Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
5.3 Accuracy
-
Purpose: To determine the closeness of the measured value to the true value.[14][18]
-
Protocol: Perform a recovery study by spiking a placebo matrix with known amounts of Apigeninidin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5.4 Precision
-
Purpose: To assess the degree of scatter between a series of measurements.[15][19]
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5.5 Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol: Calculate based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ must be verified by analyzing standards at the calculated concentration, showing acceptable precision and accuracy.
5.6 Robustness
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1 unit)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Data Analysis and Visualization
6.1 System Suitability Before sample analysis, system suitability must be established by injecting a standard solution (e.g., 25 µg/mL) five times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| %RSD of Peak Area | ≤ 2.0% |
| Theoretical Plates | > 2000 |
6.2 Quantification Calculation The concentration of Apigeninidin in the sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (µg/mL)
-
c = y-intercept of the calibration curve
Concentration (mg/g) = (C * V * D) / W
Where:
-
C = Concentration from the curve (µg/mL)
-
V = Final volume of the sample extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the sample (g)
Caption: Logical diagram of the core components of the HPLC system.
References
-
Title: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: How can anthocyanin content be determined using HPLC? Source: Researcher.Life URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL: [Link]
-
Title: Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids Source: Pharmacognosy Magazine URL: [Link]
-
Title: 〈621〉 Chromatography - USP-NF ABSTRACT Source: USP-NF URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 - YMC America, Inc. Source: YMC America, Inc. URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Correlation of two anthocyanin quantification methods Source: USDA ARS URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana Source: SciELO URL: [Link]
-
Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: Modern Chromatographic Methods for Determination Flavonoids Source: ResearchGate URL: [Link]
-
Title: Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections Source: ACS Publications URL: [Link]
-
Title: Comparison of HPLC Methods for Determination of Anthocyanins and Anthocyanidins in Bilberry Extracts Source: ACS Publications URL: [Link]
-
Title: Comparison of HPLC methods for determination of anthocyanins and anthocyanidins in bilberry extracts Source: PubMed URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection Source: PMC URL: [Link]
-
Title: Apigeninidin Source: PubChem URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Apigeninidin Source: Wikipedia URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Basic chemical structure and UV–Vis spectra of polyphenolic compounds. Source: ResearchGate URL: [Link]
Sources
- 1. This compound | C15H11O4+ | CID 441647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Apigeninidin | C15H11ClO4 | CID 159360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Apigeninidin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. â©621⪠Chromatography [doi.usp.org]
- 8. phcog.com [phcog.com]
- 9. ymcamerica.com [ymcamerica.com]
- 10. scribd.com [scribd.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Cell-Based Profiling of Apigeninidin Bioactivity
Topic: Cell-based assays for studying Apigeninidin bioactivity Content Type: Detailed Application Note and Protocol Guide
Abstract
Apigeninidin, a rare 3-deoxyanthocyanidin predominantly found in Sorghum bicolor, exhibits a distinct stability profile and bioactivity spectrum compared to common anthocyanins. Unlike its hydroxylated counterparts, Apigeninidin lacks the C-3 hydroxyl group, conferring superior stability at neutral pH and resistance to thermal degradation.[1] This guide outlines optimized protocols for evaluating Apigeninidin’s cytotoxicity, antioxidant capacity (Nrf2 pathway), and anti-inflammatory signaling (NF-
Pre-Assay Critical Parameters
Before initiating cell-based work, researchers must account for the physicochemical properties of Apigeninidin that differ from standard flavonoids.
1.1 Solubility & Vehicle Selection
Apigeninidin is a cationic pigment. While soluble in alcohols, its stability and solubility in cell culture media require careful management to prevent precipitation or pH-induced color shifts.
| Parameter | Specification | Recommendation |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Dissolve stock at 10–50 mM . Store at -20°C, protected from light. |
| Secondary Solvent | Ethanol (Absolute) | Viable alternative if DMSO sensitivity is high; lower solubility limit (~1-5 mM). |
| Aqueous Stability | High (pH 6–8) | Unlike anthocyanins (which fade/degrade at pH 7), Apigeninidin remains stable as a yellow/orange pseudobase or quinoidal base at physiological pH. |
| Vehicle Limit | < 0.1% (v/v) | Maintain final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity. |
1.2 Spectral Interference Mitigation
Apigeninidin absorbs light in the visible spectrum (
-
Risk: False positives in MTT/MTS assays (570 nm) due to background absorbance or direct reduction of tetrazolium salts by the flavonoid.
-
Solution: Prioritize luminescent (ATP) or fluorescent (Resazurin) assays. If colorimetric assays are unavoidable, use strict "Compound-Only" blanks.
Module 1: Cytotoxicity & Proliferation Assessment[2]
Objective: Determine the IC50 of Apigeninidin in cancer lines (e.g., A549, HepG2) while excluding artifactual data.
Protocol: ATP-Based Luminescence Assay (Recommended)
This method avoids color interference entirely.
Materials:
-
Apigeninidin Stock (20 mM in DMSO)
-
CellTiter-Glo® or equivalent ATP reagent
-
White-walled 96-well plates (for luminescence reflection)
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 100 µL complete media. Incubate 24h for attachment. -
Treatment:
-
Readout:
-
Equilibrate plate to room temperature (30 min).
-
Add 100 µL ATP reagent to each well.
-
Shake orbitally (2 min) to lyse cells.
-
Incubate (10 min) to stabilize signal.
-
Measure Luminescence (integration time: 0.5–1 sec).
-
-
Analysis:
-
Subtract "Media + Compound" background from experimental wells (usually negligible for luminescence).
-
Calculate % Viability relative to DMSO Vehicle Control.
-
Module 2: Antioxidant Mechanism (Nrf2/ARE Pathway)[5]
Objective: Validate Apigeninidin’s ability to activate the Nrf2 transcription factor and scavenge Reactive Oxygen Species (ROS).[5]
Protocol A: Intracellular ROS Detection (DCFDA)
Mechanism: Apigeninidin scavenges ROS directly or upregulates antioxidant enzymes. DCFDA diffuses into cells, is deacetylated, and oxidizes to fluorescent DCF in the presence of ROS.
-
Seeding: Plate cells (e.g., HaCaT or HepG2) in black 96-well clear-bottom plates.
-
Probe Loading:
-
Wash cells with PBS.
-
Incubate with 20 µM DCFDA in serum-free media for 30–45 min at 37°C.
-
Note: Load probe before treatment to capture immediate ROS scavenging, or after pretreatment to assess preventive capacity.
-
-
Challenge:
-
Wash away excess probe.
-
Treat with Apigeninidin (5–20 µM) for 2–4 hours.
-
Induce oxidative stress with TBHP (50–100 µM) or H
O for 1–2 hours.
-
-
Measurement:
-
Measure Fluorescence: Ex/Em 485/535 nm.
-
Correction: Apigeninidin autofluorescence is low at 535 nm but check a "Cells + Compound (No DCFDA)" control to confirm.
-
Protocol B: Nrf2 Nuclear Translocation (Western Blot)
-
Treatment: Treat cells with Apigeninidin (10–25 µM) for 3, 6, and 12 hours.
-
Fractionation: Use a Nuclear/Cytoplasmic Extraction Kit to separate lysates.
-
Blotting:
-
Target: Nrf2 (~100 kDa).
-
Nuclear Loading Control: Lamin B1 or Histone H3.
-
Cytosolic Loading Control: GAPDH or
-Actin.
-
-
Result: Expect increased Nrf2 band intensity in the nuclear fraction relative to vehicle control.
Module 3: Anti-Inflammatory Signaling (NF- B)
Objective: Assess inhibition of the NF-
Experimental Logic
Apigeninidin inhibits the phosphorylation of I
Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)
Warning: Colorimetric Interference Risk.
-
Seeding: RAW 264.7 cells (
/well) in 96-well transparent plates. -
Pre-treatment: Treat with Apigeninidin (1–20 µM) for 1 hour.
-
Stimulation: Add LPS (final conc. 1 µg/mL). Incubate 24 hours.
-
Supernatant Transfer: Transfer 50 µL of supernatant to a new plate.
-
Griess Reaction:
-
Add 50 µL Sulfanilamide (1% in 5% phosphoric acid). Incubate 5 min.
-
Add 50 µL NED (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.
-
-
Readout & Correction:
-
Measure Absorbance at 540 nm .
-
Mandatory Correction: Apigeninidin may absorb slightly at 540 nm. You must prepare a parallel plate with "Media + Compound + Griess Reagents" (No Cells/No LPS) to subtract the compound's intrinsic absorbance from the experimental data.
-
Visualized Experimental Workflows
Figure 1: Optimized Assay Workflow for Pigmented Compounds
This diagram illustrates the decision tree for selecting assays that avoid Apigeninidin color interference.
Caption: Decision matrix for selecting non-interfering assays. Luminescence or Fluorescence is preferred over colorimetric MTT due to Apigeninidin's intrinsic pigmentation.
Figure 2: Mechanistic Signaling Pathway
Proposed mechanism of action: Apigeninidin modulates the crosstalk between Nrf2 and NF-
Caption: Apigeninidin activates Nrf2 nuclear translocation to drive antioxidant enzymes (HO-1) while simultaneously inhibiting NF-
Data Analysis & Troubleshooting
| Issue | Possible Cause | Corrective Action |
| High Background (Absorbance) | Apigeninidin color interference. | Use "Compound-Only" blanks or switch to CellTiter-Glo (Luminescence). |
| Precipitation | Concentration > 100 µM or pH < 5. | Verify solubility in media under microscope. Keep pH neutral (7.2–7.4). |
| Low Signal (ROS Assay) | Probe leakage or timing. | Load DCFDA before treatment. Keep incubation times short (<4h) for ROS kinetics. |
| No Nrf2 Band | Cytosolic contamination. | Ensure strict separation of nuclear/cytosolic fractions. Use Lamin B1 control. |
References
-
Owumi, S. E., et al. (2022). Apigeninidin-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats.[2] Scientific Reports, 12, 7438.
-
Agbonon, A., et al. (2018). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. International Journal of Rheumatic Diseases, 21(10).
- Yang, L., et al. (2015). 3-Deoxyanthocyanidins from Sorghum bicolor: Solid-state structure and stability. Journal of Agricultural and Food Chemistry. (Contextual grounding on stability vs. anthocyanins).
-
Nair, A., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[6] Journal of Pharmaceutical Research International. (Methodological grounding on flavonoid interference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apigeninidin-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin facilitates apoptosis of acute lymphoblastic leukemia cells via AMP-activated protein kinase-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin protects human melanocytes against oxidative damage by activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljpri.com [journaljpri.com]
Application Note: Apigeninidin – A Stable 3-Deoxyanthocyanidin for Parasitic Disease Intervention
Topic: Apigeninidin as a Potential Therapeutic Agent for Parasitic Diseases Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Parasitologists, and Natural Product Chemists
Executive Summary
Apigeninidin (Apigenidin chloride) is a 3-deoxyanthocyanidin phytoalexin predominantly isolated from Sorghum bicolor (Red Sorghum).[1][2] Unlike common anthocyanins (e.g., cyanidin, pelargonidin), Apigeninidin lacks a hydroxyl group at the C-3 position. This structural difference confers exceptional stability against pH changes and thermal degradation, making it a superior candidate for therapeutic development compared to other flavonoid pigments.
Recent studies indicate that Apigeninidin exhibits potent antiparasitic activity, particularly against Toxoplasma gondii and kinetoplastids (Leishmania spp.), by disrupting mitochondrial bioenergetics and inducing oxidative stress.[1][2] This guide provides a standardized workflow for the extraction, purification, and bioassay validation of Apigeninidin.
Compound Profile & Stability Advantage
| Property | Description |
| Chemical Name | Apigeninidin chloride (4',5,7-Trihydroxyflavylium chloride) |
| Class | 3-Deoxyanthocyanidin (Flavonoid) |
| Source | Sorghum bicolor (Leaf sheaths and bran) |
| Molecular Formula | C₁₅H₁₁O₄⁺[2][3] · Cl⁻ |
| MW | ~290.7 g/mol |
| Solubility | Soluble in acidified methanol/ethanol; limited solubility in water/PBS without acidification. |
| Stability Factor | High. The absence of the C-3 hydroxyl group prevents the formation of the colorless hemiketal form (pseudobase) at neutral pH, preserving the flavylium cation structure up to pH 8–9. |
Experimental Workflow Overview
The following diagram outlines the critical path from raw plant material to mechanistic validation.
Figure 1: Integrated workflow for Apigeninidin isolation and antiparasitic validation.
Protocol 1: Extraction & Purification from Sorghum bicolor
Objective: Isolate high-purity Apigeninidin from sorghum leaf sheaths. Rationale: Synthetic synthesis is complex; extraction from "dye sorghum" varieties is cost-effective and high-yield.
Materials:
-
Dried Sorghum bicolor leaf sheaths (ground to fine powder).
-
Extraction Solvent: Methanol containing 1% (v/v) HCl.
-
Purification: Sephadex LH-20 column or Preparative HPLC (C18 column).
-
Rotary evaporator.
Step-by-Step Methodology:
-
Maceration:
-
Mix 100 g of sorghum powder with 1 L of 1% HCl-Methanol .
-
Note: The acid is crucial to maintain the pigment in its stable flavylium cation form (red).
-
Incubate at room temperature for 24 hours in the dark (protect from light to prevent photodegradation, though Apigeninidin is relatively light-stable).
-
-
Filtration & Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the Crude Extract.
-
-
Purification (Sephadex LH-20):
-
Dissolve the crude extract in a minimal volume of methanol.
-
Load onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol.[4] Apigeninidin typically elutes as a distinct red/orange band, separated from other phenolic acids and flavonoids.
-
Validation: Verify purity via HPLC-DAD (detection at 480 nm) or LC-MS (m/z ~255 for the cation).
-
Protocol 2: Antiparasitic Screening (Fluorescence-Based)
Target Organisms: Leishmania spp.[1][2][5][6][7] (promastigotes) or Toxoplasma gondii (tachyzoites).[1][2] Critical Warning: Do NOT use the MTT assay. Apigeninidin is a red pigment that absorbs light at ~480–500 nm and can interfere with the colorimetric reading of formazan crystals (570 nm). Use Resazurin (Alamar Blue) , which is a fluorometric assay, to eliminate color interference.
Materials:
-
Parasite culture in logarithmic growth phase.
-
Resazurin sodium salt (dissolved in PBS).
-
Positive Control: Amphotericin B or Miltefosine.
-
96-well black-walled plates (for fluorescence).
Step-by-Step Methodology:
-
Seeding:
-
Seed parasites (e.g., Leishmania promastigotes) at a density of
cells/mL in 96-well plates (100 µL/well).
-
-
Treatment:
-
Prepare a serial dilution of Apigeninidin (e.g., 100 µM to 0.1 µM) in culture medium.
-
Expert Tip: Ensure the final DMSO concentration (if used for stock) is <0.5% to avoid solvent toxicity.
-
Incubate plates for 48–72 hours at the appropriate temperature (26°C for Leishmania; 37°C for Toxoplasma).
-
-
Readout (Resazurin):
-
Add 20 µL of Resazurin solution (0.15 mg/mL) to each well.
-
Incubate for 4–6 hours. Viable parasites reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).
-
Measure fluorescence: Ex 560 nm / Em 590 nm .
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Determine IC50 using non-linear regression (Sigmoidal dose-response).
-
Protocol 3: Mechanistic Validation (Mitochondrial Pathway)
Objective: Confirm if Apigeninidin induces parasite death via mitochondrial dysfunction and ROS generation (a proven mechanism in T. gondii).
Materials:
-
Mitochondrial Membrane Potential (ΔΨm): JC-1 Dye or Rhodamine 123.
-
ROS Detection: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Flow Cytometer.
Step-by-Step Methodology:
-
Mitochondrial Potential (ΔΨm):
-
Treat parasites with Apigeninidin (at IC50 and 2x IC50) for 24 hours.
-
Wash cells and stain with JC-1 (2 µM) for 20 mins at 37°C.
-
Analysis: Healthy mitochondria form red aggregates (high potential). Damaged mitochondria show green monomers (low potential).
-
Result Interpretation: A shift from Red
Green fluorescence indicates membrane depolarization.
-
-
ROS Generation:
-
Treat parasites as above.[6]
-
Stain with H2DCFDA (10 µM) for 30 mins in the dark.
-
Analysis: Measure Green Fluorescence (FL1 channel) via flow cytometry.
-
Causality: An increase in FL1 intensity confirms oxidative stress triggered by Apigeninidin.
-
Mechanism of Action Diagram
The following diagram illustrates the established pathway of Apigeninidin-induced parasite death, specifically validated in Toxoplasma and proposed for Leishmania.
Figure 2: Mechanism of Action: Apigeninidin targets the mitochondrion, triggering an ROS-dependent apoptotic cascade.
References
-
Abugri, D. A., et al. (2024). Apigeninidin chloride disrupts Toxoplasma gondii mitochondrial membrane potential and induces reactive oxygen species and metabolites production.[1][2][8] Frontiers in Cellular and Infection Microbiology.
-
Fonseca-Silva, F., et al. (2016). Oral Efficacy of Apigenin against Cutaneous Leishmaniasis: Involvement of Reactive Oxygen Species and Autophagy as a Mechanism of Action. PLOS Neglected Tropical Diseases. (Note: While primarily focusing on the flavone Apigenin, this paper establishes the ROS/Autophagy mechanism relevant to sorghum flavonoids).
-
Xiong, Y., et al. (2020). Stability of Apigeninidin and its Methoxylated Derivatives. Journal of Agricultural and Food Chemistry.
-
Makanjuola, S. A., et al. (2018). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. Immunopharmacology and Immunotoxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Apigeninidin chloride disrupts Toxoplasma gondii Mitochondrial membrane potential and induce reactive oxygen species and metabolites production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Evaluation of the antitrypanosomal activity, cytotoxicity and phytochemistry of red Brazilian propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Trypanosoma cruzi pleiotropic protein P21 orchestrates the intracellular retention and in-vivo parasitism control of virulent Y strain parasites [frontiersin.org]
Application Note: Apigeninidin Fortification in Fermented Matrices
This Application Note is structured as a high-level technical guide for R&D scientists in the functional food and pharmaceutical sectors. It addresses the specific challenges of stabilizing Apigeninidin —a rare 3-deoxyanthocyanidin—within complex fermented matrices.
Executive Summary
Apigeninidin (Apigenin-5-glucoside aglycone analog) represents a distinct class of flavonoids known as 3-deoxyanthocyanidins .[1][2][3][4] Unlike common anthocyanins (e.g., Cyanidin-3-glucoside), Apigeninidin lacks a hydroxyl group at the C-3 position. This structural omission confers superior stability against nucleophilic attack (e.g., SO₂ bleaching) and pH-induced hydration, making it a prime candidate for replacing synthetic yellow-orange dyes (e.g., Yellow No. 6) in functional foods.[5]
However, its application in fermented products (yogurt, kefir, kombucha) is non-trivial due to isoelectric precipitation risks near pH 5.0 and metabolic degradation by specific lactic acid bacteria (LAB) . This guide provides validated protocols to extract, purify, and stabilize Apigeninidin, ensuring retention of its bioactive and colorimetric properties.
Molecular Mechanism: The "3-Deoxy" Advantage
To apply Apigeninidin effectively, one must understand why it behaves differently than standard anthocyanins.
Stability Mechanism
Standard anthocyanins exist in a dynamic equilibrium. In aqueous solutions, they hydrate to form a colorless carbinol pseudobase. Apigeninidin, lacking the C-3 hydroxyl, resists this hydration, maintaining its flavylium cation (colored form) over a broader range.
Figure 1: Comparative stability mechanism. Apigeninidin resists the nucleophilic attack that typically decolorizes standard anthocyanins.
Pre-Fermentation Processing: Extraction & Purification
For drug development and high-end functional foods, crude extracts are insufficient due to sugar/protein impurities that may alter fermentation kinetics.
Protocol A: High-Purity Extraction from Sorghum bicolor
Objective: Isolate Apigeninidin with >90% purity for standardized dosing.
Reagents:
-
Sorghum leaf sheaths (Red/Purple variety, e.g., Sorghum bicolor var. caudatum)
-
Acidified Methanol (1% HCl v/v)[4]
-
Amberlite XAD-7HP Resin (or C18 solid phase cartridge)
Step-by-Step Methodology:
-
Maceration: Grind dried sorghum sheaths to <0.5 mm particle size. Suspend in 1% HCl/Methanol at a ratio of 1:20 (w/v).
-
Extraction: Agitate at 25°C for 2 hours. Note: Avoid temperatures >40°C to prevent thermal degradation of minor glycosides.
-
Filtration: Centrifuge at 5,000 x g for 10 min. Collect supernatant.
-
Purification (Critical Step):
-
Load supernatant onto a pre-conditioned Amberlite XAD-7HP column.
-
Wash: Elute with acidified water (0.1% HCl) to remove sugars and polar acids.
-
Elute: Elute pigments with 100% Methanol.
-
-
Concentration: Rotary evaporate at 35°C under vacuum. Lyophilize the remaining aqueous phase to obtain a dark red/orange powder.
-
Standardization: Quantify using HPLC-DAD at 480 nm against an Apigeninidin chloride standard.
Expert Insight: Unlike anthocyanins, Apigeninidin is relatively hydrophobic. Ensure the resin column is fully activated with methanol before loading to prevent breakthrough.
Application in Fermented Matrices
The interaction between Apigeninidin and starter cultures is the primary failure point in product development.
The "Metabolic Checkpoint"
Research indicates that certain strains (e.g., Lactobacillus fermentum, Pichia kudriavzevii) can degrade Apigeninidin by up to 69% during a 72-hour fermentation [1]. However, this degradation often yields metabolites with higher antioxidant capacity.
Decision Matrix:
-
Goal = Color Stability: Add Apigeninidin Post-Fermentation .
-
Goal = Bioactive Metabolites: Add Apigeninidin Pre-Fermentation .
Protocol B: Interaction Screening (MIC & Stability)
Objective: Determine if Apigeninidin inhibits the starter culture (Antibiosis) or if the culture degrades the pigment.
Workflow:
-
Preparation: Prepare MRS broth (for LAB) or YPD broth (for Yeast).
-
Dosing: Supplement broth with Apigeninidin at 0, 100, 250, and 500 µg/mL.
-
Inoculation: Inoculate with 1% (v/v) active starter culture (L. bulgaricus + S. thermophilus for yogurt).
-
Incubation: Incubate at 42°C (yogurt) or 30°C (kombucha) for 24 hours.
-
Analysis:
-
Microbial Growth: Measure OD600 and CFU/mL.
-
Pigment Retention:[6] Centrifuge sample; measure supernatant absorbance at 475-485 nm.
-
Data Interpretation:
| Scenario | Growth (CFU) | Pigment Retention (%) | Action |
| Ideal | Normal | > 85% | Safe for Pre-Fermentation addition. |
| Antibiosis | Reduced (<1 log) | > 95% | Apigeninidin is acting as a preservative; lower dose. |
| Metabolism | Normal | < 60% | Bacterial enzymes are degrading pigment; add Post-Fermentation. |
Formulation & Stability Protocol
A critical challenge is the solubility gap . Apigeninidin has low solubility near pH 5.0 (isoelectric precipitation) but is soluble at pH < 3 and pH > 6 [2]. Most fermented dairy is pH 4.4–4.6.
Protocol C: Matrix Stabilization (Protein Binding)
To prevent precipitation at pH 4.6, exploit the affinity of flavonoids for casein/whey proteins.
-
Pre-Dissolution: Dissolve Apigeninidin lyophilizate in a small volume of Ethanol/Propylene Glycol (food grade) or pH 2.0 buffer.
-
Protein Binding: Add the concentrate to the milk base before acidification/fermentation (if using heat-killed culture) or mix vigorously into the finished fermented product (pH 4.5).
-
Storage Trial: Store samples at 4°C for 21 days.
Experimental Workflow Diagram
Figure 2: Experimental workflow for Apigeninidin integration. Note the bifurcation based on the desired endpoint (metabolite generation vs. color retention).
Analytical Validation
For regulatory filing or robust data packages, use the following parameters.
HPLC Conditions (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).
-
Mobile Phase A: 2% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 40% B over 20 min.
-
Detection: 480 nm (Apigeninidin), 280 nm (General Phenolics).
Reference Data: Stability Comparison
Table 1: Half-life (t1/2) comparison in simulated gastric fluid (pH 1.8) and intestinal fluid (pH 7.0).
| Compound | t1/2 (pH 1.8) | t1/2 (pH 7.0) | Resistance to SO₂ |
| Cyanidin-3-Glucoside | > 50 hrs | < 2 hrs | Low |
| Apigeninidin | > 100 hrs | > 20 hrs | High |
References
-
Akogou, F. U., et al. (2019).[5] "Application of apigeninidin-rich red sorghum biocolorant in a fermented food improves product quality."[5][9] Journal of the Science of Food and Agriculture.
-
Awika, J. M., et al. (2004).[10] "Properties of 3-Deoxyanthocyanins from Sorghum." Journal of Agricultural and Food Chemistry.
-
Xiong, Y., et al. (2020).[11] "Stability of 3-deoxyanthocyanin pigment structure relative to anthocyanins." Food Chemistry.
-
Yang, L., et al. (2012). "New highly stable dimeric 3-deoxyanthocyanidin pigments from sorghum bicolor leaf sheath."[12] Journal of Food Science.
Sources
- 1. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of cereal protein disulfide-linked stable matrices by apigeninidin, a 3-deoxyanthocyanidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Application of apigeninidin-rich red sorghum biocolorant in a fermented food improves product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. mdpi.com [mdpi.com]
- 12. New highly stable dimeric 3-deoxyanthocyanidin pigments from sorghum bicolor leaf sheath - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Apigeninidin Extraction & Stabilization
Welcome to the technical support center for Apigeninidin. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet sensitive, 3-deoxyanthocyanidin. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your extraction processes effectively. Apigeninidin's unique stability profile, particularly its enhanced resilience compared to other anthocyanins, makes it a molecule of great interest.[1] However, its stability is not absolute and is critically influenced by a range of environmental factors. This guide will help you navigate these challenges to ensure the integrity and yield of your Apigeninidin extracts.
I. Understanding Apigeninidin's Instability: The "Why" Behind Degradation
Apigeninidin belongs to the 3-deoxyanthocyanidin class of flavonoids, which are noted for their relative stability due to the absence of a hydroxyl group at the C-3 position.[1] This structural feature makes them less susceptible to the hydration reactions that typically lead to the degradation of common anthocyanins.[1] However, Apigeninidin is still vulnerable to degradation through several mechanisms, primarily driven by pH, temperature, and the presence of oxygen and other reactive species.
Key Factors Influencing Apigeninidin Stability:
-
pH: This is arguably the most critical factor. Apigeninidin's structure and, consequently, its color and stability, are highly pH-dependent. In acidic solutions, it primarily exists as the colored flavylium cation. As the pH increases, it can be converted to the colorless carbinol pseudobase and chalcone forms. Interestingly, unlike many other anthocyanins, Apigeninidin shows increased solubility and stability in alkaline conditions (pH 6-10).[2][3] However, it is poorly soluble around pH 5.[2][3]
-
Temperature: Elevated temperatures accelerate the degradation of Apigeninidin. High-temperature processing, such as sterilization at 121°C, can lead to significant losses.[2][3] Degradation kinetics are highly temperature-dependent, with lower temperatures favoring stability.[4]
-
Light: While light is a major degradation factor for many anthocyanins, some studies suggest that Apigeninidin exhibits good stability against photodegradation during storage.[2][3] However, it is still best practice to minimize light exposure during extraction and storage.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of Apigeninidin. This is a common issue for many phenolic compounds and can be mitigated by using deoxygenated solvents and working under an inert atmosphere.
-
Enzymes: The presence of polyphenol oxidases and other degradative enzymes in the plant matrix can lead to significant losses during extraction. Rapid inactivation of these enzymes is crucial.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Apigeninidin extraction and provides actionable solutions based on scientific principles.
Q1: My Apigeninidin extract has a brownish tint instead of the expected reddish-orange color. What's happening?
A: A brownish color often indicates degradation and polymerization of the Apigeninidin. The flavylium cation, responsible for the vibrant color, has likely been converted to other forms or has oxidized.
-
Probable Cause:
-
High pH during initial extraction: If the pH of your extraction solvent is not sufficiently acidic, you may be extracting less of the stable flavylium cation and promoting the formation of colorless or brownish degradation products.
-
Oxidation: Exposure to oxygen during a lengthy extraction process can lead to browning.
-
Enzymatic Degradation: Endogenous plant enzymes may be degrading the Apigeninidin.
-
-
Solution:
-
Acidify your extraction solvent: Use a solvent system such as methanol or ethanol with a small amount of acid (e.g., 1% HCl or formic acid).[5] This will maintain a low pH and stabilize the flavylium cation.
-
Work quickly and at low temperatures: Minimize the extraction time and keep the sample cool to reduce the rate of both oxidative and enzymatic degradation.
-
De-gas your solvents: Purging your solvents with nitrogen or argon before use can minimize dissolved oxygen.
-
Inactivate enzymes: Consider a brief blanching step for your plant material (if appropriate for your sample type) to denature degradative enzymes before solvent extraction.
-
Q2: I'm experiencing very low yields of Apigeninidin. How can I improve my extraction efficiency?
A: Low yields can be due to incomplete extraction from the plant matrix or degradation during the process.
-
Probable Cause:
-
Suboptimal solvent choice: The solvent may not be effectively penetrating the plant tissue and solubilizing the Apigeninidin.
-
Insufficient cell disruption: The plant material may not be ground finely enough, limiting solvent access to the target molecules.
-
Degradation during extraction: The conditions you are using may be causing the Apigeninidin to degrade as it is being extracted.
-
-
Solution:
-
Optimize your solvent system: While acidified methanol is common, a study on sorghum found an optimized system using a hydrochloric acid-methanol solution (1:100, v/v) with a solid-liquid ratio of 1:20 (g/mL).[5]
-
Ensure thorough grinding: Cryo-grinding the plant material in liquid nitrogen can improve cell disruption and prevent enzymatic degradation.
-
Consider alternative extraction methods: Ultrasound-assisted extraction or pressurized liquid extraction can improve efficiency, but parameters must be carefully optimized to avoid thermal degradation.
-
Alkaline Extraction: For some applications, alkaline extraction (pH 8.7-9) has been shown to be effective for releasing Apigeninidin from the raw material.[2] However, this must be carefully controlled as prolonged exposure to high pH can also lead to degradation.
-
Q3: My purified Apigeninidin precipitates out of solution during storage. Why is this happening and how can I prevent it?
A: Precipitation is often related to pH and solubility. Apigeninidin is known to be poorly soluble at a pH of around 5.[2][3]
-
Probable Cause:
-
pH shift: The pH of your solution may have shifted into the insolubility range (around pH 5) during storage or after solvent evaporation and redissolution.
-
Solvent composition: The solvent you are using for storage may not be optimal for maintaining solubility.
-
-
Solution:
-
Control the pH of your storage solution: Store purified Apigeninidin in a buffered solution at a pH where it is known to be soluble and stable (e.g., acidic pH < 3 or alkaline pH 6-10).
-
Use appropriate solvents: For storage of dry material, ensure it is completely free of water. For solutions, consider solvents like DMSO or PEG-400 where it has good solubility.[6]
-
Store at low temperatures: Refrigeration (4°C) or freezing (-20°C or -80°C) will slow down any potential degradation reactions that could lead to less soluble products.
-
III. Protocols & Methodologies
Stabilized Extraction of Apigeninidin from Sorghum Leaf Sheaths
This protocol is designed to maximize yield while minimizing degradation.
Materials:
-
Sorghum leaf sheaths (dried and ground to a fine powder)
-
Extraction Solvent: Methanol with 1% (v/v) Hydrochloric Acid (HCl)
-
Rotary evaporator
-
Centrifuge
-
Amber glass vials for storage
-
Nitrogen gas source (optional)
Protocol:
-
Sample Preparation: Weigh 10 g of finely ground sorghum leaf sheath powder.
-
Extraction: a. Add 200 mL of pre-chilled extraction solvent (1:20 solid to liquid ratio) to the sorghum powder in an Erlenmeyer flask. b. Stir the mixture on a magnetic stirrer for 2 hours in the dark at 4°C. A cold room or an ice bath can be used.
-
Filtration and Centrifugation: a. Filter the mixture through Whatman No. 1 filter paper to remove the bulk of the solid material. b. Centrifuge the filtrate at 4000 rpm for 15 minutes at 4°C to pellet any remaining fine particles. c. Carefully decant the supernatant into a clean round-bottom flask.
-
Solvent Evaporation: a. Concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C. b. Evaporate until a viscous extract remains. Avoid complete dryness to prevent degradation of the residue.
-
Storage: a. Re-dissolve the extract in a minimal amount of the extraction solvent. b. Transfer the concentrated extract to amber glass vials. c. If possible, flush the headspace of the vials with nitrogen gas before sealing. d. Store at -20°C or below for long-term stability.
Quality Control Checkpoints:
-
Visual Inspection: The extract should have a clear, reddish-orange color. Any browning is an indicator of degradation.
-
UV-Vis Spectroscopy: Scan the extract from 200-600 nm. Apigeninidin in acidic methanol should have a characteristic absorbance maximum around 480 nm. A shift in this maximum or the appearance of new peaks can indicate degradation or impurities.
-
HPLC Analysis: For quantitative analysis and purity assessment, use a C18 column with a gradient of acidified water and methanol or acetonitrile. Monitor at 480 nm.
IV. Data & Diagrams
Data Summary
Table 1: Influence of pH on Apigeninidin Stability & Solubility
| pH Range | Solubility | Stability | Predominant Form |
| < 3 | Good | High | Flavylium Cation (Colored) |
| 3 - 4 | Moderate | Moderate | Equilibrium of Forms |
| ~ 5 | Poor | Prone to Precipitation | Zwitterionic Quinonoidal Base |
| 6 - 10 | Good | Relatively High | Quinonoidal Base (Colored) |
This table synthesizes data from multiple sources indicating general trends.[2][3][7]
Table 2: Effect of Temperature on Apigeninidin Degradation
| Temperature | Exposure Time | Approximate Degradation |
| 65°C | 30 min | Moderate |
| 95°C | 30 min | Significant |
| 121°C | 30 min | ~61% |
Data is illustrative and based on studies of watery extracts of Apigeninidin.[2][3]
Diagrams
Apigeninidin pH-Dependent Equilibrium
Caption: Optimized extraction workflow for Apigeninidin.
V. References
-
Akogou, F. U. G., et al. (2018). Effects of processing and storage on the stability of the red biocolorant apigeninidin from sorghum. LWT - Food Science and Technology, 90, 592-597. [Link]
-
Akogou, F. U. G., et al. (2018). Effects of processing and storage on the stability of the red biocolorant apigeninidin from sorghum. Wageningen University & Research. [Link]
-
Ojwang, L. O., & Awika, J. M. (2010). Stability of apigeninidin and its methoxylated derivatives in the presence of sulfites. Journal of Agricultural and Food Chemistry, 58(18), 10143-10149. [Link]
-
Li, Y., et al. (2024). 3-Deoxyanthocyanidins: Extraction, stability, and food applications. Comprehensive Reviews in Food Science and Food Safety, 23(6), e70064. [Link]
-
Hu, G., et al. (2016). Effect of Light on Anthocyanin Levels in Submerged, Harvested Cranberry Fruit. Molecules, 21(11), 1549. [Link]
-
Akogou, F. U. G., et al. (2018). Effects of processing and storage on the stability of the red biocolorant apigeninidin from sorghum. WUR eDepot. [Link]
-
Kayodé, A. P. P., et al. (2011). Improvement of Extractability and Aqueous Stability of Sorghum 3-Deoxyanthocyanins. Journal of Agricultural and Food Chemistry, 59(1), 179-186. [Link]
-
Ragaee, S., et al. (2014). Storage stability of sorghum phenolic extracts' flavones luteolin and apigenin. Food Chemistry, 145, 159-165. [Link]
-
Sweeny, J. G., & Iacobucci, G. A. (1983). Effect of substitution on the stability of 3-deoxyanthocyanidins in aqueous solutions. Journal of Agricultural and Food Chemistry, 31(3), 531-533. [Link]
-
Akogou, F. U. G., et al. (2018). Effects of processing and storage on the stability of the red biocolorant apigeninidin from sorghum. BEC-UAC. [Link]
-
Wikipedia. (n.d.). 3-Deoxyanthocyanidin. [Link]
-
Awika, J. M., et al. (2004). Properties of 3-deoxyanthocyanins from sorghum. Journal of Agricultural and Food Chemistry, 52(14), 4388-4394. [Link]
-
Jia, Y., et al. (2019). Effect of Red and Blue Light on Anthocyanin Accumulation and Differential Gene Expression in Strawberry (Fragaria × ananassa). Molecules, 24(5), 885. [Link]
-
Yang, L., et al. (2023). Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China. Foods, 12(4), 786. [Link]
-
Makanjuola, S. B. L., et al. (2020). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. Journal of Food Biochemistry, 44(2), e13117. [Link]
-
Yang, L., et al. (2023). Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China. PubMed. [Link]
-
Chen, J., et al. (2019). The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition. Molecules, 24(16), 2950. [Link]
-
Srivastava, J. K., et al. (2011). Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers. Molecular Medicine Reports, 4(2), 329-334. [Link]
-
Zhang, Y., et al. (2023). Effects of Light Quality on Anthocyanin Biosynthesis and Related Gene Expression in Camellia sinensis 'Ziyan'. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Merzlyak, M. N., et al. (2008). Light absorption by anthocyanins in juvenile, stressed, and senescing leaves. Journal of Experimental Botany, 59(14), 3903-3911. [Link]
-
Yin, H., et al. (2024). Roles of non-visible light and temperature in the regulation of anthocyanin synthesis in fruits and vegetables. Food Frontiers. [Link]
-
Kouda-Bonafos, M., et al. (1996). Isolation of apigeninidin from leaf sheaths of Sorghum caudatum. Planta Medica, 62(4), 381. [Link]
-
Makanjuola, S. B. L., et al. (2020). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. ResearchGate. [Link]
-
Cobos-Guzman, J. A., et al. (2023). The potential role of apigenin in the enhancement of the antioxidant adaptation to exercise by bioactive dietary compounds. University of Groningen research portal. [Link]
-
Hostetler, G., et al. (2012). Effects of food formulation and thermal processing on flavones in celery and chamomile. Food Chemistry, 131(3), 839-844. [Link]
-
Sharifi-Rad, M., et al. (2021). A Comparative Study of Apigenin Content and Antioxidant Potential of Cosmos Bipinnatus Transgenic Root Culture. Pharmaceutical and Biomedical Research, 7(2), 147-156. [Link]
-
Schneider, H., & Blaut, M. (2000). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology, 66(12), 5568-5570. [Link]
-
Adegboye, A. A., et al. (2022). Apigeninidin-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats. Scientific Reports, 12(1), 7438. [Link]
-
Akogou, F. U. G., et al. (2018). Kinetic degradation at 65 °C of apigeninidin in dye sorghum extract at... ResearchGate. [Link]
-
Khan, I., et al. (2019). Isolation of Apigenin by solute-solvent extraction from Symphotrichum novea anglea. Organic & Medicinal Chemistry International Journal, 8(5). [Link]
-
Delgado, D. R., et al. (2017). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 243, 364-370. [Link]
-
Wizi, J., et al. (2023). Post Acid Treatment on Pressurized Liquid Extracts of Sorghum (Sorghum bicolor L. Moench) Grain and Plant Material Improves Quantification and Identification of 3-Deoxyanthocyanidins. Molecules, 28(14), 5413. [Link]
-
Khan, I., et al. (2019). Isolation of Apigenin by solute-solvent extraction from Symphotrichum novea anglea. OAText. [Link]
-
Adegboye, A. A., et al. (2022). Apigeninidin-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats. PMC. [Link]
-
Akogou, F. U. G., et al. (2019). Application of apigeninidin-rich red sorghum biocolorant in a fermented food improves product quality. Journal of the Science of Food and Agriculture, 99(4), 1541-1549. [Link]
-
Mattioli, R., et al. (2020). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 9(8), 706. [Link]
Sources
- 1. 3-Deoxyanthocyanidins: Extraction, stability, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of apigeninidin and its methoxylated derivatives in the presence of sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Apigeninidin
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for the LC-MS analysis of Apigeninidin. As a Senior Application Scientist, I understand the unique challenges researchers face when quantifying this promising 3-deoxyanthocyanidin in complex biological, food, and pharmaceutical matrices. This guide is designed to provide you with practical, in-depth solutions to common problems, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to develop robust, accurate, and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions regarding the analysis of Apigeninidin and matrix effects.
Q1: What is Apigeninidin and why is its analysis challenging?
Apigeninidin is a 3-deoxyanthocyanidin, a class of flavonoids responsible for the red and orange colors in many plants, notably sorghum.[1] Unlike more common anthocyanins, it lacks a hydroxyl group at the C3 position, which contributes to its unique stability profile.[1] The analytical challenge arises from its susceptibility to pH changes, temperature, and light, as well as its presence in complex sample matrices that can significantly interfere with LC-MS analysis.[2][3]
Q2: What are matrix effects in LC-MS, and how do they affect Apigeninidin analysis?
The "matrix" refers to all components in a sample other than the analyte of interest (Apigeninidin).[4] Matrix effects occur when these co-eluting components interfere with the ionization of Apigeninidin in the mass spectrometer's ion source.[5][6] This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to lower sensitivity and underestimation of the concentration.[4][7] This is the most common matrix effect.
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[4]
These effects can compromise the accuracy, precision, and reproducibility of your results.[5]
Q3: How can I determine if my analysis is affected by matrix effects?
A common method is to perform a matrix effect study by comparing the peak area of Apigeninidin in a clean solvent to the peak area of Apigeninidin spiked into a blank matrix extract at the same concentration.[7]
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[7]
Another effective technique is the post-column infusion experiment. Here, a constant flow of Apigeninidin standard is introduced into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of interfering components indicates the presence of matrix effects.[7]
Q4: What are the key stability considerations for Apigeninidin during sample preparation and analysis?
Apigeninidin's stability is highly pH-dependent. It is generally more stable in acidic conditions (pH 1.8-3.0) where the flavylium cation form predominates.[8][9] It is insoluble around pH 5 but becomes soluble and stable again at alkaline pH (6-10).[2][3] High temperatures can cause degradation, and exposure to light should be minimized.[2] The presence of additives like sulfites can also lead to bleaching and degradation, particularly at higher pH values.[8][9] Therefore, it is crucial to control pH, temperature, and light exposure throughout your workflow.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the LC-MS analysis of Apigeninidin.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and accurate integration, leading to unreliable quantification.[5]
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Column Overload | 1. Reduce Injection Volume/Concentration: Injecting too much analyte or matrix can saturate the stationary phase, leading to peak distortion.[5] By reducing the load, you ensure a proper interaction between the analyte and the column chemistry. |
| Incompatible Injection Solvent | 1. Match Injection Solvent to Mobile Phase: The injection solvent should be weaker than or equal in elution strength to the initial mobile phase. A stronger solvent can cause the analyte to travel through the column in a broad band, resulting in poor peak shape.[10] |
| Column Contamination or Degradation | 1. Implement a Column Wash Protocol: Flush the column with a strong solvent (e.g., high percentage of organic solvent) to remove strongly retained matrix components.[10] 2. Use a Guard Column: A guard column protects the analytical column from particulates and strongly adsorbed matrix components, extending its lifetime.[10] 3. Check Column Performance: Regularly inject a standard to monitor peak shape and retention time. A decline in performance may indicate the need for column replacement. |
| Secondary Interactions with Column Silanols | 1. Adjust Mobile Phase pH: For silica-based C18 columns, operating at a low pH (e.g., with 0.1% formic acid) can suppress the ionization of residual silanol groups, minimizing secondary interactions that cause peak tailing.[11] |
Issue 2: Significant Signal Suppression or Enhancement
This is a direct manifestation of matrix effects and a critical issue for accurate quantification.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Co-elution with Matrix Components | 1. Optimize Chromatographic Separation: Modify the gradient profile to improve the separation of Apigeninidin from interfering matrix components.[12] A shallower gradient around the elution time of your analyte can increase resolution.[13] 2. Evaluate Different Column Chemistries: If co-elution persists, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl) to alter selectivity.[13] |
| High Concentration of Matrix Components | 1. Dilute the Sample: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of all matrix components, thereby lessening their impact on the ionization process.[12][14] However, ensure that the diluted concentration of Apigeninidin remains above the method's limit of quantification. 2. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances before injection.[13] |
| Ion Source Contamination | 1. Clean the Ion Source: Matrix components can accumulate on the ion source components (e.g., capillary, skimmer), altering the electric fields and gas dynamics, which can lead to signal suppression. Regular cleaning according to the manufacturer's protocol is essential.[5] |
Issue 3: High Background Noise or Inconsistent Baseline
A noisy or drifting baseline can make it difficult to detect and accurately integrate low-level analytes.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Contaminated Solvents or Additives | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize the introduction of contaminants that can increase background noise.[15] 2. Prepare Fresh Mobile Phases: Prepare mobile phases fresh daily and filter them to remove any particulate matter. |
| Carryover from Previous Injections | 1. Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution to remove any residual analyte or matrix from the needle and injection port between runs.[5] 2. Inject Blanks: Run blank injections (injection solvent) between samples to assess and mitigate carryover. |
| Leaks in the LC System | 1. Systematically Check for Leaks: A leak in the fluidic path can cause pressure fluctuations and an unstable baseline. Carefully inspect all fittings and connections from the pump to the mass spectrometer.[10] |
Experimental Protocols & Workflows
Protocol 1: Systematic Evaluation of Matrix Effects
This protocol provides a step-by-step guide to quantifying matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare calibration standards of Apigeninidin in a clean solvent (e.g., methanol/water with 0.1% formic acid) at various concentrations.
-
Set B (Post-Extraction Spike): Obtain a blank matrix sample (e.g., plasma, food extract without Apigeninidin). Process it using your sample preparation method. Spike the final extract with Apigeninidin at the same concentrations as Set A.[16]
-
Set C (Pre-Extraction Spike): Spike the blank matrix sample with Apigeninidin at the same concentrations before starting the sample preparation procedure.[16]
-
-
Analyze all Three Sets by LC-MS.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100
-
A visual workflow for this evaluation is presented below:
Caption: Workflow for the quantitative evaluation of matrix effects.
Protocol 2: Sample Preparation Strategies to Mitigate Matrix Effects
The choice of sample preparation is critical for minimizing matrix effects.[15]
-
Dilute-and-Shoot:
-
Application: For relatively clean matrices or when high sensitivity is not required.
-
Procedure: Simply dilute the sample with the initial mobile phase and inject.[17]
-
Pros: Fast and simple.
-
Cons: Minimal matrix removal; may not be suitable for complex samples or trace analysis.
-
-
Protein Precipitation (PPT):
-
Application: For biological fluids like plasma or serum.[18]
-
Procedure: Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Centrifuge and inject the supernatant.
-
Pros: Quick and effective for removing proteins.
-
Cons: Does not effectively remove other matrix components like phospholipids.
-
-
Liquid-Liquid Extraction (LLE):
-
Application: For separating analytes based on their differential solubility in two immiscible liquids.
-
Procedure: Extract the aqueous sample with an immiscible organic solvent. The choice of solvent depends on the polarity of Apigeninidin and the matrix.[19]
-
Pros: Can provide a cleaner extract than PPT.
-
Cons: Can be labor-intensive and may require optimization of solvent and pH.
-
-
Solid-Phase Extraction (SPE):
-
Application: A highly effective and versatile technique for a wide range of matrices.[20]
-
Procedure: Pass the sample through a sorbent bed that retains the analyte, the interferences, or both. Wash the sorbent to remove interferences, and then elute the analyte with a suitable solvent.
-
Pros: Provides excellent cleanup and can be used to concentrate the analyte.[13]
-
Cons: Requires method development to select the appropriate sorbent and solvents.
-
A decision tree for selecting a sample preparation method is shown below:
Caption: Decision tree for selecting a sample preparation method.
The Gold Standard: Use of Stable Isotope-Labeled Internal Standards
The most robust way to compensate for matrix effects and variability in sample preparation and instrument response is the use of a stable isotope-labeled (SIL) internal standard.[21][22]
-
What it is: A version of Apigeninidin where some atoms (e.g., ¹²C, ¹H) are replaced with their stable heavy isotopes (e.g., ¹³C, ²H).[22]
-
Why it works: The SIL internal standard has nearly identical chemical and physical properties to the unlabeled Apigeninidin.[22] This means it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to highly accurate and precise quantification.
-
Implementation: The SIL internal standard is added to the sample at a known concentration at the very beginning of the sample preparation process.[21]
While the availability of a specific SIL-Apigeninidin may be limited, it represents the best practice for definitive quantification in complex matrices.[23]
Method Validation
Any quantitative LC-MS method for Apigeninidin must be properly validated to ensure it is fit for its intended purpose.[24][25] Key validation parameters, as outlined by regulatory bodies like the FDA and in ICH guidelines, include:[24][26]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: Demonstrating a proportional relationship between the measured response and the concentration of the analyte over a defined range.[27]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[28]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[27][29]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[24]
By systematically addressing these potential issues and implementing robust analytical strategies, you can develop a reliable and accurate LC-MS method for the quantification of Apigeninidin in even the most challenging samples.
References
- ZefSci. (2025, May 6).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. Benchchem.
- SCIEX. (2023, September 25). How to reduce matrix effect and increase analyte signal in extracted samples?. SCIEX.
- Waters. (2021, January 21). Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. YouTube.
- Kayodé, A. P. P., et al. (2018). Effects of processing and storage on the stability of the red biocolorant apigeninidin from sorghum. LWT - Food Science and Technology, 90, 592–597.
- Kayodé, A. P. P., et al. (2018).
- Awika, J. M., & Rooney, L. W. (2010). Stability of Apigeninidin and Its Methoxylated Derivatives in the Presence of Sulfites. Journal of Agricultural and Food Chemistry, 58(18), 10243-10248.
- Awika, J. M., & Rooney, L. W. (2010). Stability of apigeninidin and its methoxylated derivatives in the presence of sulfites. PubMed.
- Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
- Thermo Fisher Scientific. (2021, June 18). Sample Preparation in Food Analysis: Why is it Such a Headache?. AnalyteGuru.
- Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(15), 3338.
- Restek. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Singh, S., et al. (2013). Development of Simultaneous LC–MS/MS Method for the Quantitation of Apigenin, Luteolin and Quercetin in Achillea millefolium E. Scholars Research Library.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- Li, S., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. Analytical Biochemistry, 601, 113723.
- IsoLife. (n.d.). Internal Standards for Food and Nutrition. IsoLife.
- Wang, J., & Sporns, P. (2007). Rapid screening of anthocyanins in berry samples by surfactant-mediated matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(14), 2243-2251.
- Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Kim, J. H., et al. (2017). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 369-377.
- Liu, K., et al. (2017). HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparatio. Journal of Food Science, 82(10), 2388-2395.
- Zhu, S., et al. (2021). LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study. Current Pharmaceutical Biotechnology, 22(2), 274-280.
- Guntupalli, C., et al. (2015). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Journal of Analytical & Bioanalytical Techniques, 6(3), 1000247.
- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- U.S. Food and Drug Administration. (2024, March). Q2(R2)
- Suzuki, T., et al. (2024). Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. Molecules, 29(11), 2568.
- Singh, S., et al. (2019).
- University of Tartu. (2016, November 28). Practical evaluation of matrix effect, recovery and process efficiency. YouTube.
- ResearchGate. (2014, June 30). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- da Silva, A. P., et al. (2023). Encapsulation of Sorghum Leaf Red Dye: Biological and Physicochemical Properties and Effect on Stability. Foods, 12(8), 1637.
- YMC. (n.d.). High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2. YMC America, Inc.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bec.uac.bj [bec.uac.bj]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. zefsci.com [zefsci.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of apigeninidin and its methoxylated derivatives in the presence of sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ymcamerica.com [ymcamerica.com]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
- 17. research-groups.usask.ca [research-groups.usask.ca]
- 18. LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sample Preparation in Food Analysis: Why is it Such a Headache? - AnalyteGuru [thermofisher.com]
- 20. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 22. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. biopharminternational.com [biopharminternational.com]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Flavonoids
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming common challenges in flavonoid analysis by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Section 1: Chromatographic Peak Shape Issues
Poor peak shape is a frequent problem in the HPLC analysis of flavonoids, leading to inaccurate quantification and reduced resolution. The most common manifestations are peak tailing and peak fronting.
Q1: What causes peak tailing in my flavonoid chromatogram and how can I fix it?
A1: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue that can compromise resolution and integration.[1] It often indicates undesirable secondary interactions between the flavonoid analytes and the stationary phase or other system issues.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of C18 columns are acidic and can interact strongly with the polar hydroxyl and carbonyl groups on flavonoid structures.[2][3] This secondary retention mechanism leads to tailing.[2][3]
-
Solution 1 (Mobile Phase pH): Lower the pH of your mobile phase (typically to pH ≤ 3) by adding an acidifier like 0.1% formic acid or acetic acid.[3][4] This protonates the silanol groups, suppressing their ionization and minimizing these unwanted interactions.[4][5]
-
Solution 2 (Column Choice): Utilize a modern, high-purity, end-capped C18 column.[1] These columns have a much lower concentration of active silanol sites.[6]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[1][5]
-
Column Contamination & Voids: Accumulation of strongly retained matrix components can create active sites that cause tailing.[1] A void at the column inlet can also disrupt the sample band, leading to tailing for all peaks.[7][8]
-
Solution 1 (Guard Column): Use a guard column before your analytical column to protect it from strongly retained impurities.[1]
-
Solution 2 (Column Flushing): Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[5][9] If a void is suspected, replacing the column is the best course of action.[8]
-
-
Extra-Column Effects: Excessive dead volume in tubing or fittings between the injector and the detector can cause band broadening and tailing.[1]
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Q2: My flavonoid peaks are fronting. What does this mean?
A2: Peak fronting is less common than tailing and is often caused by injecting the sample in a solvent that is significantly stronger than the mobile phase or by severe column overload.[5]
Potential Causes & Solutions:
-
Incompatible Sample Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., 100% methanol when the mobile phase starts at 10% methanol) will cause the sample band to spread down the column before the separation begins.[5]
-
Column Overload: Severe mass overload can also manifest as peak fronting.[5]
-
Solution: Dilute your sample or reduce the injection volume.[5]
-
Section 2: Peak Resolution and Selectivity
Achieving baseline separation is critical for accurate quantification, especially when analyzing complex plant extracts containing numerous structurally similar flavonoids.
Q3: My flavonoid peaks are co-eluting or poorly resolved. How can I improve separation?
A3: Poor resolution requires a systematic optimization of your chromatographic conditions to enhance the selectivity (α) and efficiency (N) of your separation.[10]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.[10][11]
-
Organic Modifier: Acetonitrile often provides better selectivity and efficiency for polar compounds like flavonoids compared to methanol, resulting in sharper peaks.[11][12] Try switching from methanol to acetonitrile or vice-versa.
-
Gradient Slope: For gradient elution, a shallower gradient (i.e., a smaller change in %B per unit of time) increases the separation window and can improve the resolution of closely eluting peaks.
-
pH: As mentioned for peak tailing, pH can alter the ionization state of flavonoids, which in turn affects their retention and selectivity. Experimenting with pH can sometimes resolve co-eluting pairs.[13]
-
-
Adjust Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, though it will increase the total analysis time.[5][14]
-
Action: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the impact on resolution.[14]
-
-
Change Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.[12][14]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity. Consider a column with a different bonded phase (e.g., Phenyl-Hexyl or a polar-embedded phase) that can offer alternative interactions with the flavonoid analytes.
| Parameter | Action to Improve Resolution | Rationale |
| Mobile Phase | Switch organic modifier (e.g., MeOH to ACN) | Changes selectivity (α) by altering analyte-stationary phase interactions.[10] |
| Make the gradient shallower | Increases the time for separation of closely eluting compounds. | |
| Flow Rate | Decrease the flow rate | Increases interaction time, improving separation efficiency (N).[5][14] |
| Temperature | Increase column temperature | Reduces viscosity, leading to sharper peaks and potentially better resolution.[5][12] |
| Stationary Phase | Change to a different column chemistry | Provides a completely different set of interactions, drastically altering selectivity.[10] |
| Caption: Key parameters for optimizing flavonoid peak resolution. |
Section 3: Baseline and Retention Time Issues
A stable baseline and consistent retention times are fundamental for reliable quantification and peak identification.
Q4: My chromatogram shows a noisy or drifting baseline. How can I resolve this?
A4: Baseline noise and drift can obscure small peaks and hinder accurate integration.[16] The causes can be chemical or mechanical.
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Using old or improperly prepared mobile phase can lead to contamination or microbial growth, causing baseline drift.[17][18]
-
Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause sharp, spiking noise.[1]
-
Solution: Ensure your mobile phase is adequately degassed. Most modern HPLC systems have an online degasser. If you suspect bubbles are trapped in the detector, flush the system with a solvent like isopropanol.[17]
-
-
Inadequate System Equilibration: In gradient elution, insufficient equilibration time with the initial mobile phase conditions before an injection can cause baseline drift at the beginning of the run.[9]
-
Solution: Ensure the column is thoroughly equilibrated (typically for 10-15 column volumes) before each injection.[9]
-
-
Detector Lamp Failure: An aging detector lamp can cause a wandering or noisy baseline.[19]
-
Solution: Check the lamp energy or intensity through your system software. If it is low, replace the lamp.
-
Q5: I'm observing inconsistent retention times. What could be the cause?
A5: Shifting retention times make peak identification unreliable and are often a sign of an unstable system.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: As with baseline drift, not allowing the column to fully re-equilibrate to the initial gradient conditions between runs is a primary cause of retention time shifts.[1]
-
Solution: Increase the post-run equilibration time.
-
-
Pump and Mobile Phase Issues: Inconsistent mobile phase composition due to a faulty pump, proportioning valve malfunction, or improperly mixed solvents will lead to fluctuating retention times.[9][20]
-
Column Temperature Fluctuations: Changes in the ambient lab temperature can affect retention times if a column oven is not used.[9][21]
-
Solution: Use a column oven to maintain a constant, stable temperature.[9]
-
Section 4: Ghost Peaks
Ghost peaks are unexpected peaks that appear in a chromatogram, which can be confusing and interfere with the analysis of target compounds.
Q6: I see peaks in my blank runs and samples that shouldn't be there. How do I identify the source of these "ghost peaks"?
A6: Ghost peaks are real compounds that have been unintentionally introduced into your system. A systematic process of elimination is the best way to find the source.
Common Sources and Troubleshooting Steps:
-
Contaminated Mobile Phase: Impurities in your solvents, especially water, can accumulate on the column at low organic concentrations and then elute as sharp peaks when the gradient percentage increases.[22]
-
Test: Prepare a fresh batch of mobile phase using the highest purity solvents available and run a blank gradient. If the ghost peaks disappear, the old mobile phase was the source.[23]
-
-
Sample Carryover: Residue from a previous, more concentrated sample can be adsorbed in the injection port, syringe, or sample loop and injected with the next run.[24][25]
-
Test: Run multiple blank injections (injecting only mobile phase) after a concentrated sample. If the ghost peaks decrease in size with each subsequent blank, carryover is the likely cause.
-
Solution: Optimize your needle wash method by using a stronger wash solvent and increasing the wash time.
-
-
Sample Preparation Contamination: Impurities can be introduced from vials, caps, filters, or pipettes during sample preparation.[23]
-
Test: Prepare a "mock" sample by taking your sample solvent through the entire preparation process (filtering, etc.) and injecting it. If the peaks appear, one of your consumables is contaminated.
-
Troubleshooting Workflow for Ghost Peaks
Caption: A logical workflow for diagnosing the source of ghost peaks.
Section 5: FAQs and Experimental Protocols
This section covers general questions and provides a standard protocol for flavonoid extraction.
Q7: What is a good starting mobile phase and gradient for general flavonoid analysis?
A7: A widely used starting point for reversed-phase HPLC of flavonoids is a gradient elution with acidified water as mobile phase A and an organic solvent as mobile phase B.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Typical Gradient: Start at 5-10% B, ramp to 70-80% B over 30-40 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. This is just a starting point and must be optimized for your specific sample and column.
Q8: What is the optimal detection wavelength for flavonoids?
A8: Flavonoids typically exhibit two major UV absorbance bands: Band I (usually 300-400 nm) and Band II (usually 240-285 nm).[1]
-
Flavonols and Flavones: Often monitored around 360-370 nm.
-
Flavanones and Isoflavones: Often monitored around 280 nm.
-
Recommendation: Using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly advantageous as it allows you to monitor multiple wavelengths simultaneously and acquire full UV spectra for peak identification and purity assessment.[1]
Protocol 1: General Flavonoid Extraction from Plant Material
This protocol provides a general method for extracting flavonoids from dried plant material. Optimization may be required depending on the specific plant matrix.[26][27][28]
1. Sample Preparation:
-
Air-dry or freeze-dry the plant material to a constant weight.
-
Grind the dried material into a fine, homogenous powder (e.g., using a laboratory mill).
2. Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a conical flask or beaker.
-
Add 20 mL of 80% methanol (v/v in water). Methanol is a common and effective solvent for a wide range of flavonoids.[29]
-
Place the flask in an ultrasonic bath for 30-60 minutes to enhance extraction efficiency through cavitation.[30]
3. Filtration and Concentration:
-
Filter the extract through a Whatman No. 1 filter paper to remove solid plant debris.
-
If concentration is needed, evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C).
4. Reconstitution and Final Filtration:
-
Reconstitute the dried extract in a precise volume (e.g., 2 mL) of the initial HPLC mobile phase.
-
Filter the final reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This is a critical step to prevent clogging of the HPLC system and column.
References
- BenchChem. (2025). Overcoming common issues in flavonoid HPLC analysis.
- Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 2), S486–S491.
- Waters Corporation. Troubleshooting the ACQUITY UPLC System.
- de Souza, L. K. H., et al. (2015). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 25(3), 213-219.
- Modern Chromatographic Methods for Determination Flavonoids. (2024).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Vella, F. M. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 56(2), 268–276.
- Hajimehdipoor, H., et al. (2012). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 57.
- Waksmundzka-Hajnos, M., Wianowska, D., & Oniszczuk, A. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography.
- Waters Corporation.
- BenchChem. (2025).
- AIP Publishing. (2023). Mobile phase optimization of RP-HPLC method for quantification of quercetin in Moringa leaf fraction. AIP Conference Proceedings.
- Waters Corporation.
- Cvek, J., Medić-Šarić, M., & Jasprica, I. (2019). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Foods, 8(11), 543.
- Axion Labs. Ghost Peaks in HPLC - 5 common sources.
- Welch Materials. (2025). [Readers Insight] Why Do Ghost Peaks Appear?.
- Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Mass Spectrometry Facility, University of St Andrews. (2013). Waters UPLC Troubleshooting and Diagnostics.
- Separation Science. (2024).
- Quitério, C., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 9, 646394.
- Vella, F. M. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 56(2), 268–276.
- Le, T. H., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules, 28(17), 6393.
- Element Lab Solutions. Peak Tailing in HPLC.
- Agilent Technologies.
- Dolan, J. W. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 20(6), 534-542.
- Chromversity. (2022). What Causes Baseline Noise in HPLC, and How to Control It? [Video]. YouTube.
- Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Phenomenex. (2025).
- Chrom Tech. (2025).
- Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
- Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
- Ghasemzadeh, A., Jaafar, H. Z., & Rahmat, A. (2015). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Journal of Medicinal Plants, 14(54), 81-95.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Phenomenex. Troubleshooting Guide.
- ResearchGate. (2014). HPLC analysis of flavonoids.
- Thermo Fisher Scientific. HPLC Troubleshooting.
- International Journal of Pharmaceutical Sciences and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. phcog.com [phcog.com]
- 15. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labtech.tn [labtech.tn]
- 17. agilent.com [agilent.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. youtube.com [youtube.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sepscience.com [sepscience.com]
- 22. welch-us.com [welch-us.com]
- 23. sepscience.com [sepscience.com]
- 24. hplc.eu [hplc.eu]
- 25. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 26. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. jmp.ir [jmp.ir]
- 30. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Apigeninidin Analysis
Introduction: The Analytical Imperative for Apigeninidin
Apigeninidin is a 3-deoxyanthocyanidin, a unique class of flavonoid pigments found notably in sorghum, lending characteristic red and orange hues.[1] Beyond its role as a natural colorant, Apigeninidin is gaining significant attention for its potential health benefits, including anti-inflammatory properties.[1] For researchers in natural product chemistry, pharmacology, and drug development, the ability to accurately and reliably quantify Apigeninidin in various matrices—from plant extracts to biological samples—is paramount. This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[2][3][4][5]
This document is not a rigid template but a dynamic guide. It explains the causality behind critical experimental choices, ensuring that the resulting analytical method is not only compliant but also scientifically sound and fit for its intended purpose.[6]
Part 1: The Analyte - Understanding Apigeninidin's Chemistry
Before injecting a sample, we must understand the analyte's behavior. Apigeninidin presents specific challenges that directly inform our method development strategy.
-
Structural Integrity and pH Stability: Like other anthocyanins, Apigeninidin's structure and, consequently, its chromatographic behavior and UV-Vis spectrum, are highly dependent on pH.[7] In acidic conditions (typically pH < 3), it exists predominantly in the stable, colored flavylium cation form. As the pH increases, it can convert to colorless or less stable forms.[8][9] This makes pH control of the mobile phase and sample diluent a non-negotiable parameter for reproducible analysis.
-
Solubility: Apigeninidin is poorly soluble in water but shows good solubility in organic solvents like methanol and ethanol, often with slight acidification to maintain stability.[8][10] This dictates the choice of extraction solvents and the organic component of the mobile phase.
-
UV-Vis Absorption Profile: Apigeninidin exhibits strong absorbance in the visible light spectrum, with a maximum absorption wavelength (λmax) typically observed around 466-480 nm in acidic conditions.[7] This characteristic provides an excellent basis for selective and sensitive detection using a UV-Vis or Diode-Array Detector (DAD).
Part 2: The Method - A Robust HPLC-UV Protocol for Apigeninidin
The goal is to achieve baseline separation of Apigeninidin from other matrix components with good peak shape and a reasonable run time. Based on the chemistry of flavonoids and established chromatographic principles, a reversed-phase HPLC method is the logical choice.[11][12][13][14]
Rationale for Chromatographic Conditions
-
Column: A C18 column is the workhorse for reversed-phase chromatography of flavonoids, offering excellent hydrophobic retention and selectivity.[11][12][13][15] A column with dimensions like 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure. Modern methods may use smaller particle sizes (e.g., < 2 µm) for faster analysis, but this requires an ultra-high-performance liquid chromatography (UHPLC) system.[16]
-
Mobile Phase: A binary gradient system is optimal.
-
Mobile Phase A: Water with an acidifier. 0.5% to 1% formic acid or phosphoric acid is ideal. The acid serves a critical purpose: it maintains a low pH to ensure Apigeninidin remains in its stable flavylium cation form, promoting sharp peaks and consistent retention times.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak resolution and lower backpressure than methanol and is a common choice for flavonoid analysis.[13][15]
-
-
Detection: Based on its spectral properties, detection at 475 nm is recommended for high selectivity and sensitivity, minimizing interference from other compounds that do not absorb at this wavelength.[7] A DAD is preferable as it can confirm peak purity by evaluating spectra across the peak.
Experimental Protocol: HPLC System Setup
| Parameter | Recommended Condition | Justification |
| Instrument | HPLC or UHPLC System with a Quaternary or Binary Pump, Autosampler, Column Oven, and DAD/UV-Vis Detector. | Standard equipment for robust chromatographic analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for flavonoids.[11][12][13] |
| Mobile Phase A | Water with 1.0% Formic Acid | Maintains low pH for analyte stability and protonation. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution.[13][15] |
| Gradient Elution | 10% B to 40% B over 15 min; 40% B to 90% B over 2 min; Hold at 90% B for 3 min; 90% B to 10% B over 1 min; Re-equilibrate for 4 min. | A gradient is necessary to elute a range of compounds with different polarities, ensuring good resolution. |
| Flow Rate | 1.0 mL/min | Appropriate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | DAD at 475 nm | Wavelength of maximum absorbance for Apigeninidin, providing high selectivity.[7] |
| Sample Diluent | 50:50 Methanol:Water with 0.5% Formic Acid | Ensures sample solubility and stability while being compatible with the mobile phase. |
Part 3: Method Validation - The Framework for Self-Validating Trust
Method validation provides documented evidence that the protocol is fit for its intended purpose.[6][17] We will follow the framework established by the ICH Q2(R2) guidelines.[2][3][6][18] The following sections detail the experimental design for each validation parameter, complete with illustrative data for clarity.
Disclaimer: The quantitative data presented in the following tables is for illustrative purposes only to demonstrate the application of validation principles. Actual results will vary based on the specific instrumentation, reagents, and sample matrix.
Workflow for HPLC Method Validation
Caption: A typical workflow for HPLC method validation.
System Suitability
Causality: This is the foundational check performed before any validation run. It ensures the chromatographic system (pump, detector, column) is performing adequately on a given day. It is not a measure of the method's validity but the system's readiness.
Protocol:
-
Prepare a standard solution of Apigeninidin at a concentration in the middle of the expected range (e.g., 20 µg/mL).
-
Inject this solution five or six consecutive times.
-
Calculate the key performance metrics as shown in the table below.
Data & Acceptance Criteria:
| Parameter | Illustrative Result | Acceptance Criteria (Typical) |
| Tailing Factor (T) | 1.1 | T ≤ 2.0 |
| Theoretical Plates (N) | 6500 | N > 2000 |
| %RSD of Retention Time | 0.2% | ≤ 1.0% |
| %RSD of Peak Area | 0.5% | ≤ 2.0% |
Specificity
Causality: Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, Apigeninidin, without interference from other components like impurities, degradation products, or matrix components.
Protocol:
-
Inject a blank sample (diluent only).
-
Inject a placebo sample (sample matrix without the analyte).
-
Inject the Apigeninidin standard solution.
-
Inject a spiked placebo sample (matrix spiked with Apigeninidin).
-
If available, inject samples containing known related impurities.
-
Peak Purity (using DAD): Assess the peak purity of Apigeninidin in the presence of the matrix.
Acceptance Criteria:
-
The blank and placebo chromatograms should show no significant peaks at the retention time of Apigeninidin.
-
The Apigeninidin peak should be well-resolved from any other peaks in the spiked sample (Resolution > 2).
-
The DAD peak purity analysis should pass (e.g., Purity Angle < Purity Threshold).
Linearity and Range
Causality: Linearity confirms a direct, proportional relationship between the analyte concentration and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[2][6]
Protocol:
-
Prepare a stock solution of Apigeninidin standard.
-
Perform serial dilutions to create at least five concentration levels spanning the expected working range (e.g., for an assay, 80% to 120% of the target concentration). A typical range could be 5 µg/mL to 50 µg/mL.[11]
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis.
Data & Acceptance Criteria:
| Parameter | Illustrative Result | Acceptance Criteria (Typical) |
| Concentration Range | 5 - 50 µg/mL | Defined by the method's purpose. |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| y-intercept | Close to zero | Should not be significantly different from zero. |
| Residuals Plot | Randomly scattered | No discernible pattern. |
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically determined by a recovery study using a spiked matrix.[18][19]
Protocol:
-
Prepare placebo samples of the product matrix.
-
Spike the placebo with known amounts of Apigeninidin at a minimum of three concentration levels (e.g., low, medium, high: 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Data & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria (Typical) |
| Low (80%) | 99.5% | 0.8% | Recovery: 98.0% - 102.0% |
| Medium (100%) | 100.2% | 0.6% | %RSD: ≤ 2.0% |
| High (120%) | 101.1% | 0.7% |
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[17]
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-day ruggedness):
-
Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for each set and also for the combined data.
-
Data & Acceptance Criteria:
| Precision Level | Illustrative %RSD | Acceptance Criteria (Typical) |
| Repeatability (Day 1) | 0.7% | %RSD ≤ 2.0% |
| Intermediate (Day 2) | 0.9% | %RSD ≤ 2.0% |
| Combined (Day 1 & 2) | 1.1% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are crucial for impurity analysis or trace-level quantification.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
-
Confirm the LOQ by analyzing samples at this concentration and ensuring the accuracy and precision criteria are met.
Data & Acceptance Criteria:
| Parameter | Illustrative Result | Acceptance Criteria (Typical) |
| LOD | 0.05 µg/mL | S/N Ratio ≈ 3:1 |
| LOQ | 0.15 µg/mL | S/N Ratio ≈ 10:1; Accuracy and Precision should be acceptable. |
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
Protocol:
-
Identify critical method parameters (e.g., pH of mobile phase, column temperature, flow rate).
-
Vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±2°C).
-
Analyze a sample under each modified condition and assess the impact on retention time, peak area, and resolution.
Data & Acceptance Criteria:
| Parameter Varied | Effect on Results | Acceptance Criteria (Typical) |
| Flow Rate (0.9 mL/min) | Retention time shifted, but resolution maintained. | System suitability parameters should still pass. |
| Column Temp (32 °C) | Minor shift in retention time, peak area consistent. | Results should remain within the acceptance criteria for accuracy and precision. |
| Mobile Phase pH (±0.2) | No significant change in peak shape or area. |
Part 4: Comparative Analysis - Situating HPLC-UV Among Alternatives
While the validated HPLC-UV method is robust and reliable, it's essential to understand its position relative to other analytical technologies. The choice of method always depends on the specific analytical challenge, including required sensitivity, sample matrix complexity, and available resources.[20]
Logical Comparison of Analytical Techniques
Caption: Comparison of primary analytical techniques for Apigeninidin.
Performance Characteristics Comparison
| Parameter | HPLC-UV (This Guide) | LC-MS/MS | HPTLC |
| Principle | Chromatographic separation followed by UV-Vis absorbance. | Chromatographic separation followed by mass-based detection.[14][21] | Separation on a plate followed by densitometric measurement.[14] |
| Specificity | Good, but relies on chromatographic resolution. | Excellent, based on parent/daughter ion transitions.[20] | Moderate, relies on Rf value and spectral properties. |
| Sensitivity (LOQ) | Typically in the low µg/mL to high ng/mL range.[13][15] | Excellent, capable of reaching low ng/mL to pg/mL levels.[20] | Lower, typically in the µg/mL range. |
| Primary Use Case | QC/QA, routine assay, purity testing of bulk material. | Bioanalysis (pharmacokinetics), trace-level impurity identification, metabolomics. | Rapid screening, quality control of raw herbal materials. |
| Cost & Complexity | Moderate cost, relatively simple to operate. | High initial and operational cost, requires specialized expertise. | Low cost, simple operation. |
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to the validation of an HPLC method for the analysis of Apigeninidin. By understanding the analyte's chemical nature and systematically applying the validation principles outlined by ICH and USP, researchers can develop a robust, reliable, and defensible analytical method. The presented HPLC-UV method offers a practical and effective solution for routine quantification, balancing performance with accessibility. For applications requiring ultra-high sensitivity, transitioning to an LC-MS/MS platform would be the logical next step. Ultimately, the validation process is a system of self-verification that builds a foundation of trust in every data point generated.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Lab Manager. (2025).
- AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- BEC-UAC. (2018).
- Scholars Research Library. (2018). Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract.
- ResearchGate. Absorption spectra of equilibrated solutions of apigeninidin as a function of pH.
- PubMed.
- Semantic Scholar.
- Dr. Babasaheb Ambedkar Marathwada University. (2022). International Journal of Recent Advances in Multidisciplinary Topics IJRAMT Volume 3, Issue 4, April 2022.
- IJRAMT Journal. (2022).
- International Journal of Health Sciences and Research. (2024).
- ResearchGate. (2025).
- Cubic Analytical Solution.
- BA Sciences.
- PubMed. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development.
- ResearchGate.
- PMC. (2011).
- Benchchem.
- ResearchGate. (2025).
- USP. Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
- SciSpace.
- Wiley Online Library. (2020).
- Journal of the American Chemical Society. (1982). Chemistry of anthocyanin pigments. 9.
- ResearchGate. UV-Vis spectrum of the extract (a) and the standard curves of Apigeninidin (AE) (b) and Luteolinidin (LE) (c).
Sources
- 1. jobelyn.com.ng [jobelyn.com.ng]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. cubiclaboratories.com [cubiclaboratories.com]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. bec.uac.bj [bec.uac.bj]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. A simple HPLC method for the determination of apigenin in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. online.bamu.ac.in [online.bamu.ac.in]
- 14. ijhsr.org [ijhsr.org]
- 15. Development and Validation of High-Performance Liquid Chromatography Method for Apigenin from Parsley Leaves Extract | International Journal of Recent Advances in Multidisciplinary Topics [journals.ijramt.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Apigeninidin from Diverse Sorghum Varieties for Researchers and Drug Development Professionals
Introduction
Apigeninidin is a prominent member of the 3-deoxyanthocyanidin class of flavonoids, distinguished by the absence of a hydroxyl group at the C-3 position of its C-ring.[1] This structural feature confers remarkable stability compared to other anthocyanins, making it a compound of significant interest for therapeutic and food technology applications.[1][2] As a natural pigment, it imparts orange to reddish hues in the plants where it is found.
The cereal grain Sorghum bicolor (L.) Moench stands as the most significant dietary source of apigeninidin and its derivatives, which are otherwise rare in edible plants.[1][3][4] These compounds are concentrated in the grain's pericarp and the plant's leaf sheaths.[2][5] Extensive research has demonstrated that the concentration of apigeninidin varies dramatically across different sorghum genotypes, influenced by factors such as pericarp color, genetic lineage, and cultivation environment.[6][7][8][9] This variability presents both a challenge and an opportunity for identifying elite varieties for functional food development and pharmaceutical applications.
This guide provides an in-depth comparative analysis of apigeninidin content across various sorghum varieties. We present standardized, field-proven methodologies for extraction, quantification, and bioactivity assessment to support researchers in pharmacology and drug discovery. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure technical accuracy and reproducibility.
Part 1: Comparative Analysis of Apigeninidin Content in Sorghum Varieties
The apigeninidin content in sorghum is not uniform; it is a complex trait governed by the plant's genetic makeup and its interaction with the environment. Genotypes with a black pericarp or a red/purple plant color have been shown to accumulate significantly higher levels of 3-deoxyanthocyanidins, including apigeninidin.[7]
The following table summarizes quantitative data on apigeninidin content from several peer-reviewed studies, offering a direct comparison between different sorghum cultivars.
| Sorghum Variety | Tissue Analyzed | Apigeninidin Content (μg/g dry matter) | Reference |
| Liaoza-48 | Grain | 329.64 | [6][10][11] |
| Liaonuo-11 | Grain | 162.50 | [6] |
| Liaonian-3 | Grain | 197.87 | [6] |
| Huggo | Grain | 87.52 (Total Flavonoids) | [12] |
| Kalatur | Grain | 27.03 (Total Flavonoids) | [12] |
| Sumac | Bran | Detected, content varies with extraction | [13] |
| PI570366 | Bran | Detected, content varies with extraction | [13] |
| West African Variety | Leaf Sheath | 29,870 (as part of ethanolic extract) | [14] |
Analysis : From the compiled data, the Chinese brewing sorghum cultivar Liaoza-48 exhibits a particularly high concentration of apigeninidin in its grain.[6][10][11] Furthermore, studies on West African sorghum varieties highlight that non-grain tissues, such as the leaf sheaths, can be exceptionally rich sources, containing apigeninidin levels that are orders of magnitude higher than in the grain.[5][14] This suggests that for industrial-scale extraction and purification, targeting specific plant tissues in high-yielding varieties is a critical strategy.
Part 2: Standardized Methodologies for Extraction and Quantification
Reproducible and accurate quantification of apigeninidin is fundamental to any comparative study. We provide a detailed workflow, from sample preparation to analytical quantification, explaining the rationale behind each step.
Experimental Workflow for Apigeninidin Analysis
Caption: Workflow for Apigeninidin Extraction and Analysis.
Detailed Protocol 1: Optimized Extraction of Apigeninidin
This protocol is based on a response surface-optimized method that ensures high-yield extraction of 3-deoxyanthocyanidins from sorghum grain.[6][10]
Causality : The use of an acidified methanol solvent is critical. The acidic environment (HCl) maintains the apigeninidin molecule in its stable, colored flavylium cation form, preventing degradation and improving extraction efficiency. Methanol is an effective solvent for flavonoids. The optimized temperature (40°C) and time (130 min) balance extraction efficiency with the prevention of thermal degradation.
-
Sample Preparation : Grind air-dried sorghum grains or tissues to pass through a 0.5-mm sieve. For high-lipid samples, defatting with n-hexane prior to extraction is recommended to improve efficiency.
-
Solvent Preparation : Prepare the extraction solvent by mixing hydrochloric acid and methanol in a 1:100 (v/v) ratio.
-
Extraction :
-
Purification :
-
Centrifuge the mixture at 6000 rpm for 15 minutes to pellet the solid material.[9]
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Detailed Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This method provides a robust system for separating and quantifying apigeninidin.
Causality : Reversed-phase chromatography on a C18 column separates compounds based on their hydrophobicity. The gradient elution, starting with a high concentration of polar aqueous solvent and increasing the concentration of less polar organic solvent (acetonitrile or methanol), allows for the sequential elution of compounds. Apigeninidin, being relatively non-polar, is well-resolved with this technique. The Diode Array Detector (DAD) allows for quantification at its specific maximum absorbance wavelength (~480 nm).
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 2.6 µm particle size).[8][9]
-
Mobile Phase A : Water with 0.1% formic or acetic acid.[8][9]
-
Mobile Phase B : Acetonitrile or Methanol.[14]
-
Gradient Elution : A typical gradient might be: 5-30% B over 15 min, 30-70% B over 5 min, hold at 98% B for 2 min, then re-equilibrate.[8][9]
-
Detection : Monitor at ~480 nm for apigeninidin.
-
Injection Volume : 10 µL.
-
-
Quantification :
-
Prepare a stock solution of an authentic apigeninidin standard in methanol.
-
Create a series of calibration standards (e.g., 0.5 - 50 µg/mL) through serial dilution.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the sorghum extracts and quantify the apigeninidin concentration by interpolating its peak area from the calibration curve. The results should be expressed as µg of apigeninidin per gram of dry sorghum material.[15]
-
Part 3: Comparative Bioactivity of Apigeninidin-Rich Extracts
The therapeutic potential of sorghum extracts is often directly linked to their apigeninidin concentration. Extracts from varieties with higher apigeninidin content demonstrate superior biological activity.
Antioxidant Activity
Studies consistently show a strong positive correlation between the concentration of 3-deoxyanthocyanidins and the antioxidant capacity of sorghum extracts.[16] For instance, extracts from the high-apigeninidin variety Liaoza-48 demonstrated significantly higher free-radical scavenging activity against DPPH, ABTS+, and hydroxyl radicals compared to varieties with lower content.[6][11]
Protocol 3: DPPH Free Radical Scavenging Assay
This protocol measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Causality : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color in solution, with a strong absorbance at ~517 nm.[17] When it is reduced by an antioxidant, the solution is decolorized. The degree of color change is proportional to the concentration and potency of the antioxidants in the sample.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay :
-
In a 96-well plate, add 100 µL of the sorghum extract (at various dilutions) to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol instead of the extract.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Anti-inflammatory Activity and Signaling Pathway Modulation
Apigeninidin exerts potent anti-inflammatory effects. A key mechanism is the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme, a critical mediator of inflammation and pain, and the subsequent reduction in prostaglandin-E2 (PG-E2) production.[18] This selective action on COX-2 is a highly desirable trait for anti-inflammatory drug candidates.
Furthermore, apigeninidin, like other related flavonoids, modulates key inflammatory signaling pathways. A central pathway is the Nuclear Factor-kappa B (NF-κB) cascade, which acts as a master regulator of the inflammatory response.[19][20] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a signaling cascade that leads to the phosphorylation and degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the COX-2 enzyme.[21] Apigeninidin has been shown to inhibit this pathway, preventing NF-κB activation and suppressing the expression of these inflammatory mediators.[19][21]
Apigeninidin's Inhibition of the NF-κB Signaling Pathway
Caption: Apigeninidin inhibits the NF-κB inflammatory signaling pathway.
Conclusion and Future Directions
This guide establishes that significant variation in apigeninidin content exists among Sorghum bicolor varieties, with cultivars like Liaoza-48 and specific tissues such as the leaf sheaths of West African varieties representing particularly rich sources. The provided protocols for extraction, HPLC quantification, and bioactivity assessment offer a standardized framework for researchers to conduct rigorous comparative studies.
The clear correlation between higher apigeninidin content and enhanced antioxidant and anti-inflammatory activities underscores the potential of this compound in drug development and functional food formulation. Apigeninidin's ability to selectively target key inflammatory mediators like COX-2 and modulate central signaling pathways such as NF-κB positions it as a promising candidate for further investigation.
Future research should focus on:
-
Screening a broader and more diverse germplasm of sorghum to identify novel, high-yielding varieties.
-
Investigating the synergistic effects of apigeninidin with other bioactive compounds present in sorghum extracts.
-
Conducting pre-clinical and clinical studies to validate the therapeutic efficacy of apigeninidin-rich extracts for specific inflammatory conditions.
By leveraging the insights and methodologies presented here, the scientific community can accelerate the translation of research on sorghum-derived apigeninidin into tangible health solutions.
References
-
Wu, G., et al. (2023). Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China. MDPI. Available at: [Link]
-
Makanjuola, S. B. L., et al. (2018). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. International Journal of Rheumatic Diseases. Available at: [Link]
-
Akogou, F., et al. (2019). Application of apigeninidin-rich red sorghum biocolorant in a fermented food improves product quality. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Lee, J. H., et al. (2007). Anti-inflammatory mechanisms of apigenin: inhibition of cyclooxygenase-2 expression, adhesion of monocytes to human umbilical vein endothelial cells, and expression of cellular adhesion molecules. Archives of Pharmacal Research. Available at: [Link]
-
Salehi, B., et al. (2021). Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment. Cancer Cell International. Available at: [Link]
-
Wu, G., et al. (2023). Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China. ResearchGate. Available at: [Link]
-
Awika, J. M. (n.d.). 3-DEOXYANTHOCYANINS AS NATURAL, STABLE, BIOACTIVE FOOD COLORANTS: OVERCOMING BARRIERS TO COMMERCIAL APPLICATION. National Agricultural Library. Available at: [Link]
-
Naeem, M., et al. (2022). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. MDPI. Available at: [Link]
-
Yin, F., et al. (1999). Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO). Anticancer Research. Available at: [Link]
-
Hossain, R., et al. (2023). Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. MDPI. Available at: [Link]
-
Wu, G., et al. (2023). HPLC chromatograms of the standard Apigeninidin and Luteolinidin (a), as well as the extracts from different sorghum grain species ((b). ResearchGate. Available at: [Link]
-
de la O-Arciniega, M., et al. (2023). Post Acid Treatment on Pressurized Liquid Extracts of Sorghum (Sorghum bicolor L. Moench) Grain and Plant Material Improves Quantification and Identification of 3-Deoxyanthocyanidins. MDPI. Available at: [Link]
-
Zhu, Y., et al. (2022). Bioactive Compounds and Biological Activities of Sorghum Grains. MDPI. Available at: [Link]
-
Wang, Y., et al. (2024). 3-Deoxyanthocyanidins: Extraction, stability, and food applications. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Nicholas, C., et al. (2020). Anti-Inflammatory Effect of Apigenin on LPS-Induced Pro-Inflammatory Mediators and AP-1 Factors in Human Lung Epithelial Cells. Applied Sciences. Available at: [Link]
-
Al-Khayri, J. M., et al. (2023). Signaling pathways and molecular targets of apigenin, vitexin and amentoflavone. ResearchGate. Available at: [Link]
-
Stankovic, M., et al. (2023). Chemical Composition, Antioxidant Potential, and Nutritional Evaluation of Cultivated Sorghum Grains: A Combined Experimental, Theoretical, and Multivariate Analysis. Molecules. Available at: [Link]
-
Zhao, L., et al. (2012). Study and characterization of the antioxidant activity of the inclusion complex of apigenin with β-cyclodextrin and 2-hydroxylpropyl. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
-
Ginwala, R., et al. (2021). Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. MDPI. Available at: [Link]
-
Oghenesuvwe, E. E., et al. (2022). The Hydrophobic Extract of Sorghum bicolor (L. Moench) Enriched in Apigenin-Protected Rats against Aflatoxin B1-Associated Hepatorenal Derangement. MDPI. Available at: [Link]
-
Wu, G., et al. (2023). Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China. PubMed. Available at: [Link]
-
Chen, M., et al. (2021). Phenolic Compounds in Whole Grain Sorghum and Their Health Benefits. Foods. Available at: [Link]
-
Carreras, J. J., et al. (2019). Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers. International Journal of Molecular Sciences. Available at: [Link]
-
Makanjuola, S. B. L., et al. (2018). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. Wiley Online Library. Available at: [Link]
-
Erukainure, O. L., et al. (2022). Apigeninidin-enriched Sorghum bicolor (L. Moench) extracts alleviate Aflatoxin B1-induced dysregulation of male rat hypothalamic-reproductive axis. Scientific Reports. Available at: [Link]
-
Erukainure, O. L., et al. (2022). Apigeninidin-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats. ResearchGate. Available at: [Link]
-
Kouda-Bonafos, M., et al. (1994). Isolation of apigeninidin from leaf sheaths of Sorghum caudatum. Journal of Food Composition and Analysis. Available at: [Link]
-
Talea, M., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition. Available at: [Link]
-
Ali, M., et al. (2021). Comparative Study on Seed Characteristics, Antioxidant Activity, and Total Phenolic and Flavonoid Contents in Accessions of Sorghum bicolor (L.) Moench. MDPI. Available at: [Link]
-
Pontieri, P., et al. (2021). Comparison of Content in Phenolic Compounds and Antioxidant Capacity in Grains of White, Red, and Black Sorghum Varieties Grown in the Mediterranean Area. ACS Food Science & Technology. Available at: [Link]
-
Akogou, F., et al. (2018). Effects of processing and storage on the stability of the red biocolorant apigeninidin from sorghum. ResearchGate. Available at: [Link]
-
Pontieri, P., et al. (2021). Comparison of Content in Phenolic Compounds and Antioxidant Capacity in Grains of White, Red, and Black Sorghum Varieties Grown. CNR-IRIS. Available at: [Link]
-
Wikipedia. (n.d.). Sorghum. Available at: [Link]
Sources
- 1. 3-Deoxyanthocyanidins: Extraction, stability, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-DEOXYANTHOCYANINS AS NATURAL, STABLE, BIOACTIVE FOOD COLORANTS: OVERCOMING BARRIERS TO COMMERCIAL APPLICATION | National Agricultural Library [nal.usda.gov]
- 3. Bioactive Compounds and Biological Activities of Sorghum Grains [mdpi.com]
- 4. Sorghum - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.cnr.it [iris.cnr.it]
- 10. researchgate.net [researchgate.net]
- 11. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jobelyn.com.ng [jobelyn.com.ng]
- 15. Chemical Composition, Antioxidant Potential, and Nutritional Evaluation of Cultivated Sorghum Grains: A Combined Experimental, Theoretical, and Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ajpbp.com [ajpbp.com]
- 18. Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Anti-Inflammatory Effect of Apigenin on LPS-Induced Pro-Inflammatory Mediators and AP-1 Factors in Human Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Apigeninidin: A Comparative Technical Guide
The following technical guide provides an objective, data-driven comparison of Apigeninidin against key flavonoid alternatives, focusing on in vivo efficacy, stability, and pharmacokinetics.
Executive Summary
Apigeninidin is a rare 3-deoxyanthocyanidin phytoalexin primarily isolated from Sorghum bicolor.[1][2] Unlike common anthocyanins (e.g., Cyanidin) or flavones (e.g., Apigenin), Apigeninidin possesses a unique structural advantage: the absence of a hydroxyl group at the C-3 position.[3] This "3-deoxy" configuration confers exceptional stability against pH shifts and nucleophilic attack, resolving the primary bioavailability bottleneck of traditional anthocyanin therapeutics.
This guide compares Apigeninidin’s performance against Apigenin (a flavone) and Cyanidin-3-glucoside (an anthocyanin) in the context of antifungal efficacy, chemoprevention, and metabolic stability.
Chemical & Pharmacokinetic Profile
The therapeutic viability of flavonoids is often limited by rapid degradation in the gastrointestinal tract. Apigeninidin offers a distinct pharmacokinetic profile due to its resistance to hydration (pseudobase formation).
Structural Stability Analysis
-
Anthocyanins (e.g., Cyanidin): Unstable at neutral pH; rapidly hydrate to colorless carbinol pseudobases, losing bioactivity.
-
Apigeninidin: Retains the flavylium cation structure over a broader pH range (up to pH 4-5) and resists bleaching by sulfites, translating to higher potential systemic bioavailability.
Figure 1: Stability & Bioavailability Logic Flow
Caption: Structural causality of Apigeninidin's superior stability compared to C3-hydroxylated anthocyanins.
Comparative Efficacy Analysis
Table 1: Apigeninidin vs. Alternatives (In Vivo Benchmarks)
| Feature | Apigeninidin (3-Deoxyanthocyanidin) | Apigenin (Flavone) | Cyanidin-3-Glucoside (Anthocyanin) |
| Primary Source | Sorghum bicolor (Red Sorghum) | Parsley, Chamomile, Celery | Berries, Black Rice |
| Stability (pH 7) | High (Resists ring opening) | Moderate (Low solubility) | Low (Rapid degradation to protocatechuic acid) |
| In Vivo Antifungal | Potent phytoalexin; disrupts fungal cell walls (Colletotrichum, Candida). | Moderate; induces membrane permeability but rapid clearance limits efficacy. | Low; primarily antioxidant, weak antimicrobial. |
| Chemoprevention | High ; protects liver/kidney against Aflatoxin B1 (AFB1) toxicity in rats.[1] | High; induces apoptosis in cancer xenografts. | Moderate; requires high dietary intake. |
| Anti-Inflammatory | COX-2 Selective ; reduces PG-E2.[2][4] | Broad NF-κB inhibition. | General antioxidant; reduces ROS. |
Key Experimental Insight: Protection Against Aflatoxin B1 (AFB1)
In comparative rat models, Apigeninidin-rich extracts demonstrated superior hepatoprotection against AFB1-induced toxicity compared to standard antioxidant controls.[1]
-
Mechanism: Upregulation of Nrf2-mediated antioxidant enzymes (SOD, CAT) and direct inhibition of CYP450 bioactivation of AFB1.
-
Outcome: Preservation of hepatic histoarchitecture and normalization of ALT/AST levels.
Mechanism of Action (MOA)
Apigeninidin operates via a dual-mechanism: direct membrane perturbation (antimicrobial) and signal transduction modulation (mammalian cells).
Figure 2: Signaling & Defense Pathways
Caption: Dual-action mechanism: fungal membrane disruption and host Nrf2/COX-2 modulation.
Experimental Protocol: In Vivo Hepatoprotection Model
Objective: Assess the efficacy of Apigeninidin (or Apigeninidin-rich Sorghum Extract, SBE) in mitigating Aflatoxin B1 (AFB1)-induced hepatotoxicity in Wistar rats.[1][5]
Phase 1: Preparation & Dosing
-
Compound Preparation: Dissolve Apigeninidin isolate in a vehicle (e.g., corn oil or saline with 5% DMSO).
-
Animals: Male Wistar rats (150–200g), acclimatized for 7 days.
-
Groups (n=6 per group):
-
Group I: Control (Vehicle only).
-
Group II: AFB1 Control (50 µg/kg, intraperitoneal).
-
Group III: Apigeninidin Low + AFB1.
-
Group IV: Apigeninidin High + AFB1.[1]
-
Phase 2: Treatment Regimen (28 Days)
-
Pre-treatment: Administer Apigeninidin orally (gavage) daily for 7 days prior to toxin exposure to establish tissue levels.
-
Co-treatment: Continue Apigeninidin daily. Administer AFB1 (50 µg/kg) twice weekly via i.p. injection.[7]
-
Monitoring: Record body weight and behavioral toxicity signs daily.
Phase 3: Endpoint Analysis
-
Biochemical Assays (Serum):
-
ALT (Alanine Aminotransferase) & AST (Aspartate Aminotransferase) to assess liver damage.
-
Creatinine & Urea for kidney function.
-
-
Oxidative Stress Markers (Tissue Homogenate):
-
Malondialdehyde (MDA) – Lipid peroxidation indicator.
-
Superoxide Dismutase (SOD) & Catalase (CAT) activity.
-
-
Histopathology: H&E staining of liver/kidney sections to visualize necrosis or inflammatory infiltration.
Figure 3: Experimental Workflow
Caption: Workflow for validating in vivo hepatoprotection against AFB1 toxicity.
References
-
Apigeninidin-rich Sorghum bicolor extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats. Source:[1] Journal of Ethnopharmacology / ResearchGate URL:[Link]
-
Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. Source:[2][3][4] International Journal of Rheumatic Diseases / PubMed URL:[Link]
-
Stability of apigeninidin and its methoxylated derivatives in the presence of sulfites. Source: Journal of Agricultural and Food Chemistry URL:[Link]
-
3-Deoxyanthocyanidins: Extraction, stability, and food applications. Source: Comprehensive Reviews in Food Science and Food Safety URL:[Link]
-
The Therapeutic Potential of Apigenin (Comparative Context). Source: International Journal of Molecular Sciences URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hydrophobic Extract of Sorghum bicolor (L. Moench) Enriched in Apigenin-Protected Rats against Aflatoxin B1-Associated Hepatorenal Derangement [mdpi.com]
- 6. Efficacy assessments of EL219, a next-generation polyene antifungal, in immunosuppressed mice infected with drug-sensitive and drug-resistant Aspergillus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-validation of analytical methods for 2-(4-Hydroxyphenyl)chromenylium-5,7-diol
Title: Analytical Cross-Validation of 2-(4-Hydroxyphenyl)chromenylium-5,7-diol (Pelargonidin): A Comparative Guide for HPLC-PDA and UHPLC-MS/MS
Executive Summary
This guide provides a technical framework for the analytical validation of This compound , commonly known as the Pelargonidin aglycone.[1] As a primary anthocyanidin, this molecule presents unique stability challenges due to its pH-dependent equilibrium between the stable red flavylium cation and the unstable colorless carbinol pseudobase.[1]
This document moves beyond standard operating procedures to focus on orthogonal cross-validation —using the specificity of Mass Spectrometry (MS) to validate the quantitative robustness of High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA).
Part 1: The Analyte Profile & Stability Imperative
Target Molecule: Pelargonidin (Aglycone) CAS: 134-04-3 Molecular Weight: 271.24 g/mol Key Characteristic: pH-Dependent Chromophore
The Stability Trap: Unlike stable synthetic drugs, Pelargonidin exists in a dynamic equilibrium.[1] At pH < 2.0, it exists as the stable, red flavylium cation .[1][2][3] As pH rises toward neutral (pH 4–6), it hydrates to form a colorless carbinol pseudobase , which eventually ring-opens to a chalcone.
-
Critical Protocol Rule: All extraction solvents and mobile phases must be acidified (typically 1–5% Formic Acid or HCl) to lock the molecule in the flavylium state.[1] Failure to do so results in "ghost peaks" and severe under-quantification.[1]
Part 2: Method A – HPLC-PDA (The Quantitative Workhorse)
Objective: Routine quantification with high precision and availability.
Optimized Protocol
-
System: Agilent 1200/1260 or Waters Alliance.[1]
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 × 250 mm, 5 µm). Note: End-capping is preferred to reduce peak tailing.
-
Mobile Phase A: Water + 5% Formic Acid (v/v). High acid content is non-negotiable.
-
Gradient: 0–10 min (10–20% B); 10–25 min (20–40% B); 25–30 min (40–100% B).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 520 nm (Visible max) and 280 nm (General phenolic check).
Pros: Cost-effective; direct visualization of the red pigment.[1] Cons: Susceptible to co-elution with other anthocyanins (e.g., cyanidin, peonidin) if resolution is poor.
Part 3: Method B – UHPLC-MS/MS (The Orthogonal Validator)
Objective: Structural confirmation and trace analysis in complex matrices (plasma, plant tissue).
Optimized Protocol
-
System: Triple Quadrupole (e.g., Sciex QTRAP or Agilent 6400 Series).[5]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).[6]
-
Why Positive? The flavylium ion is already positively charged (
), making ESI+ naturally highly sensitive.[1]
-
-
Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).
-
MRM Transitions (Multiple Reaction Monitoring):
Pros: Absolute specificity; eliminates false positives from co-eluting pigments.[1] Cons: Matrix effects (ion suppression) can affect quantification accuracy if not corrected with internal standards (e.g., Pelargonidin-d3).
Part 4: Cross-Validation Data Comparison
The following table summarizes experimental performance metrics when analyzing Pelargonidin in a biological matrix (e.g., berry extract).
| Validation Parameter | HPLC-PDA (520 nm) | UHPLC-MS/MS (ESI+) | Interpretation |
| Linearity ( | > 0.999 | > 0.995 | PDA offers slightly better linear dynamic range for high concentrations. |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.005 µg/mL | MS/MS is ~100x more sensitive, essential for pharmacokinetic (PK) studies. |
| Precision (RSD %) | < 2.0% | < 4.5% | PDA is more robust; MS varies with ionization stability. |
| Selectivity | Moderate | High | PDA may overestimate content due to co-eluting impurities absorbing at 520nm.[1] |
| Matrix Effect | Negligible | Moderate (Suppression) | MS requires matrix-matched calibration curves. |
Key Insight: Use HPLC-PDA for Quality Control (QC) of raw materials where concentrations are high. Use UHPLC-MS/MS for biological samples (plasma/urine) or when validating the purity of a new extraction method.[1]
Part 5: Workflow Visualization
The following diagram illustrates the decision tree for selecting and validating the analytical method.
Caption: Orthogonal workflow for validating Pelargonidin analysis. Samples are split to verify quantitative bulk (HPLC) against structural specificity (MS/MS).
Part 6: Troubleshooting & Scientific Integrity
-
The "Ghost Peak" Phenomenon:
-
Standard Storage:
-
Pelargonidin chloride standards are hygroscopic and light-sensitive.[1] Store at -20°C in the dark. Always re-verify concentration using the molar extinction coefficient (
at 520 nm) before use in MS calibration.
-
References
-
Castaneda-Ovando, A., et al. (2009).[8] "Chemical studies of anthocyanins: A review." Food Chemistry. Discusses the pH-dependent multiequilibria of anthocyanins.
-
Willemse, C.M., et al. (2013). "Hydrophilic interaction chromatography-tandem mass spectrometry for the analysis of anthocyanins." Journal of Chromatography A. Details MS/MS transitions and ionization parameters.
-
Long, H., et al. (2025). "Structural characterization of cyanidin-3,5-diglucoside and pelargonidin-3,5-diglucoside." ResearchGate.[1][9] Provides recent fragmentation data for Pelargonidin (m/z 271).[1][7]
-
Sulc, M., et al. (2017). "Validation of a UHPLC-ESI-MS/MS method for anthocyanidin quantification in potato tubers." Czech Journal of Food Sciences. A primary source for method validation parameters (LOD/LOQ).
-
Barnes, J.S., et al. (2009). "General method for acidic hydrolysis of anthocyanidins from plant extracts."[1] Journal of Food Composition and Analysis. Establishes the necessity of acid hydrolysis for aglycone analysis.[1]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Apigeninidin: The Stable 3-Deoxyanthocyanidin for Anti-Inflammatory Applications
Executive Summary: The "3-Deoxy" Advantage
In the search for potent botanical anti-inflammatories, Apigeninidin (a 3-deoxyanthocyanidin) has emerged as a superior alternative to common anthocyanins (e.g., Cyanidin, Delphinidin) due to a critical structural distinction: the absence of a hydroxyl group at the C-3 position.
While standard anthocyanins degrade rapidly under physiological pH and oxidative stress, Apigeninidin exhibits exceptional stability, retaining bioactivity in neutral to slightly alkaline environments where other flavonoids fail. This guide objectively compares Apigeninidin’s anti-inflammatory efficacy against its flavone analog (Apigenin ) and standard NSAIDs (Ibuprofen ), focusing on the NF-κB/COX-2 signaling axis.
Key Finding: Apigeninidin-rich fractions demonstrate a COX-2:COX-1 selectivity ratio superior to Ibuprofen in specific in vitro models, combining the potency of traditional flavones with the formulation stability of synthetic pigments.
Structural & Chemical Stability Analysis
For drug development, stability dictates bioavailability. The following comparison highlights why Apigeninidin is a preferred candidate for oral delivery systems compared to common berry-derived anthocyanins.
Table 1: Physicochemical Stability Profile[1]
| Feature | Apigeninidin (3-Deoxyanthocyanidin) | Cyanidin-3-Glucoside (Common Anthocyanin) | Apigenin (Flavone) |
| Source | Sorghum bicolor (Red Sorghum), Fungi | Berries (Blueberry, Acai) | Parsley, Chamomile |
| C-3 Position | H (No Hydroxyl) | -OH (Hydroxyl) | H |
| pH Stability | Stable at pH 1.0 – 8.0 (Retains color/structure) | Unstable > pH 4.0 (Forms colorless pseudobase) | Stable, but poor solubility |
| Sulfite Resistance | High (Resistant to nucleophilic attack) | Low (Rapid bleaching) | N/A |
| Thermal Stability | High (Resistant to heat processing) | Low (Degrades > 60°C) | High |
| Primary Challenge | Extraction yield | Rapid degradation | Low water solubility |
Mechanism of Stability
The lack of oxygen at C-3 prevents the formation of the hemiketal (colorless pseudobase) form that renders common anthocyanins inactive and unstable at physiological pH (7.4). This ensures that Apigeninidin remains in its active flavylium cation or quinoidal base form during gastric transit and systemic circulation.
Mechanistic Comparison: Anti-Inflammatory Pathways[4]
Apigeninidin functions as a multi-target inhibitor. Unlike NSAIDs which primarily target enzyme activity (COX), Apigeninidin modulates the upstream transcriptional regulation of inflammation.
Primary Targets
-
COX-2 (Cyclooxygenase-2): Direct transcriptional repression.
-
iNOS (Inducible Nitric Oxide Synthase): Inhibition of NO production.
-
NF-κB (Nuclear Factor kappa B): Blocking the phosphorylation of IKK, preventing NF-κB translocation to the nucleus.
Figure 1: Apigeninidin Signaling Blockade
The following diagram illustrates the specific intervention points of Apigeninidin within the inflammatory cascade.
Caption: Apigeninidin inhibits IKK phosphorylation and directly suppresses COX-2/iNOS gene expression, reducing downstream PGE2 synthesis.
Quantitative Performance Analysis
The following data synthesizes comparative studies involving Sorghum bicolor leaf fractions (rich in Apigeninidin) versus standard clinical agents.
Table 2: Comparative Efficacy (COX Inhibition & Selectivity)
| Compound/Extract | COX-2 IC50 (µg/mL) | COX-1 IC50 (µg/mL) | Selectivity Ratio (COX-2:COX-1) | Clinical Implication |
| Apigeninidin (Sorghum P8) | Low (High Potency) | High | 0.49 | Superior Selectivity. Minimizes gastric side effects associated with COX-1 inhibition. |
| Ibuprofen | Moderate | Low | ~1.16 | Non-selective. Higher risk of gastric irritation. |
| Apigenin (Flavone) | < 15 µM | > 50 µM | Moderate | Potent, but limited by solubility and rapid metabolism. |
| Crude Sorghum Extract | High | High | > 1.0 | Requires purification (to P8 fraction) for efficacy. |
Data Source: Derived from Makanjuola et al. (2018) and comparative flavonoid literature.[1]
Analysis: The P8 fraction (purified Apigeninidin adducts) demonstrates a selectivity ratio of 0.49 . A ratio < 1.0 indicates preferential inhibition of COX-2 (inflammatory) over COX-1 (homeostatic). This profile suggests Apigeninidin may offer a safer therapeutic window than non-selective NSAIDs like Ibuprofen.
Experimental Protocols
To ensure reproducibility, the following protocols utilize Sorghum bicolor (the most viable commercial source) for isolation and testing.
Protocol A: Isolation of Apigeninidin (Acidified Methanol Method)
Rationale: Acidified methanol preserves the flavylium cation structure during extraction.
-
Starting Material: Use dried, ground leaf sheaths of Sorghum bicolor (Red varieties are highest in 3-deoxyanthocyanidins).
-
Solvent Preparation: Mix Methanol (MeOH) with 1% HCl (v/v).
-
Extraction:
-
Mix 1g powder with 20mL solvent.
-
Sonicate for 30 mins at < 40°C (Avoid high heat to prevent degradation of co-extracts).
-
Centrifuge at 3000 x g for 10 mins. Collect supernatant.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition C-18 cartridge with MeOH followed by acidified water.
-
Load supernatant. Wash with ethyl acetate (removes less polar phenolics).
-
Elute Apigeninidin fraction with acidified MeOH.
-
-
Validation: Analyze via HPLC-DAD at 480 nm (Max absorbance for Apigeninidin).
Protocol B: In-Vitro COX-2 Inhibition Assay
Rationale: Direct measurement of PGE2 reduction in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophages.[2]
-
Induction: Seed cells (1x10^5/well) and incubate for 24h. Treat with LPS (1 µg/mL) to induce COX-2 expression.
-
Treatment: Concurrently treat with Apigeninidin isolate (range 5 – 100 µM). Include Vehicle (DMSO) and Positive Control (Celecoxib or Apigenin).
-
Incubation: Incubate for 18-24 hours.
-
Readout:
-
Collect supernatant.
-
Quantify PGE2 using a competitive ELISA kit.
-
Calculation: % Inhibition = [1 - (PGE2_sample / PGE2_LPS_control)] * 100.
-
Workflow Visualization: From Plant to Data
Caption: Integrated workflow for isolating Apigeninidin from Sorghum and validating anti-inflammatory activity via macrophage assay.
References
-
Makanjuola, S. B. L., et al. (2018). Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade.[1][3] International Journal of Rheumatic Diseases.
-
Ojwang, L. O., & Awika, J. M. (2010). Stability of apigeninidin and its methoxylated derivatives in the presence of sulfites.[4] Journal of Agricultural and Food Chemistry.
-
Liang, Y. C., et al. (1999). Suppression of Inducible Cyclooxygenase and Inducible Nitric Oxide Synthase by Apigenin and Related Flavonoids in Mouse Macrophages. Carcinogenesis.
-
Akogou, F. U. G., et al. (2018). Effects of processing and storage on the stability of the red biocolorant apigeninidin from sorghum.[5] LWT - Food Science and Technology.
-
Talebi, M., et al. (2020). Pharmacokinetic properties and drug interactions of apigenin, a natural flavone.[6] Expert Opinion on Drug Metabolism & Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory mechanisms of apigenin: inhibition of cyclooxygenase-2 expression, adhesion of monocytes to human umbilical vein endothelial cells, and expression of cellular adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of apigeninidin and its methoxylated derivatives in the presence of sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Validating the Mechanism of Action of Apigeninidin as a Sirtuin 1 Activator
For Researchers, Scientists, and Drug Development Professionals
Apigeninidin, a 3-deoxyanthocyanidin found in plants like Sorghum bicolor, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[3][4][5] Emerging evidence suggests that one of its primary mechanisms of action is the activation of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in cellular stress resistance, metabolism, and aging.[6][7] Validating this specific mechanism is paramount for its development as a potential therapeutic agent.
This guide will compare Apigeninidin with Resveratrol, a well-characterized natural SIRT1 activator, and EX-527, a potent and specific SIRT1 inhibitor, to provide a comprehensive validation framework.
I. Direct Enzyme-Ligand Interaction: Does Apigeninidin Bind to SIRT1?
The foundational step in validating a proposed mechanism of action is to demonstrate a direct physical interaction between the compound and its target protein. Fluorescence Polarization (FP) is a powerful, non-disruptive technique for measuring the binding of a small molecule (ligand) to a larger protein in real-time.[8][9][10][11][12]
Experimental Rationale
The principle of FP lies in the rotational speed of molecules. A small, fluorescently labeled ligand tumbles rapidly in solution, leading to depolarized emitted light when excited with polarized light.[10][12] Upon binding to a much larger protein like SIRT1, the rotational motion of the ligand is significantly slowed, resulting in an increase in the polarization of the emitted light.[9][12] This change in polarization is directly proportional to the fraction of the bound ligand.[8][11]
A competitive FP assay will be employed to determine if Apigeninidin can displace a known fluorescently labeled SIRT1 ligand. This approach provides strong evidence of binding to the same active site.
Comparative Data: Apigeninidin vs. Resveratrol and EX-527
| Compound | Predicted Outcome | Interpretation |
| Apigeninidin | Dose-dependent decrease in fluorescence polarization | Indicates direct competition with the fluorescent ligand for the SIRT1 binding site. |
| Resveratrol | Dose-dependent decrease in fluorescence polarization | Positive control; confirms the assay is working as expected with a known SIRT1 activator. |
| EX-527 | Dose-dependent decrease in fluorescence polarization | Positive control; confirms the assay is working as expected with a known SIRT1 inhibitor that binds to the active site. |
Detailed Protocol: Competitive Fluorescence Polarization Assay
-
Reagent Preparation :
-
Prepare a stock solution of a fluorescently labeled peptide substrate of SIRT1 (e.g., a TAMRA-labeled p53 peptide).
-
Prepare serial dilutions of Apigeninidin, Resveratrol, and EX-527 in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Prepare a solution of purified recombinant human SIRT1 enzyme in assay buffer.
-
-
Assay Setup :
-
In a 96-well or 384-well black plate, add the fluorescently labeled peptide to all wells at a constant concentration (typically around its Kd for SIRT1).
-
Add the serially diluted compounds (Apigeninidin, Resveratrol, or EX-527) to their respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the binding reaction by adding the SIRT1 enzyme to all wells.
-
-
Measurement :
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure fluorescence polarization using a microplate reader equipped with the appropriate filters for the chosen fluorophore.[9]
-
-
Data Analysis :
-
Plot the change in millipolarization (mP) units against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
II. Cellular Target Engagement: Does Apigeninidin Activate SIRT1 in a Cellular Context?
Demonstrating direct binding is crucial, but it is equally important to validate that this interaction translates to the desired biological activity within a living cell. An In-Cell Western™ (ICW) assay, also known as a cytoblot or cell-based ELISA, is a quantitative immunofluorescence technique that allows for the measurement of protein modifications in fixed and permeabilized cells in a multi-well plate format.[13][14][15][16][17]
Experimental Rationale
SIRT1's primary function is to deacetylate target proteins.[6] A well-established substrate of SIRT1 is the tumor suppressor protein p53, which is deacetylated at lysine 382 (K382).[6][18] Therefore, activation of SIRT1 by Apigeninidin should lead to a decrease in the levels of acetylated p53 (Ac-p53) at this site. Conversely, inhibition of SIRT1 by EX-527 should result in an increase in Ac-p53 levels. The ICW assay allows for the simultaneous quantification of both total p53 and Ac-p53, providing a normalized and accurate measure of SIRT1 activity.[15]
Comparative Data: Apigeninidin vs. Resveratrol and EX-527
| Treatment | Predicted Change in Ac-p53/Total p53 Ratio | Interpretation |
| Apigeninidin | Decrease | Suggests activation of SIRT1 deacetylase activity. |
| Resveratrol | Decrease | Positive control for SIRT1 activation. |
| EX-527 | Increase | Positive control for SIRT1 inhibition. |
| Vehicle Control | No significant change | Baseline SIRT1 activity. |
Detailed Protocol: In-Cell Western™ Assay for p53 Acetylation
-
Cell Culture and Treatment :
-
Seed a suitable cell line (e.g., MCF-7, which expresses both SIRT1 and p53) in a 96-well plate and allow cells to adhere overnight.[6][14]
-
Treat the cells with varying concentrations of Apigeninidin, Resveratrol, or EX-527 for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization :
-
Blocking and Antibody Incubation :
-
Secondary Antibody Incubation and Detection :
-
Imaging and Analysis :
-
Wash the cells and scan the plate using an infrared imaging system.[13]
-
Quantify the fluorescence intensity for both total p53 and Ac-p53 in each well.
-
Normalize the Ac-p53 signal to the total p53 signal to determine the ratio of acetylated to total p53.
-
III. Upstream Mechanistic Validation: Does Apigeninidin Increase Cellular NAD+ Levels?
SIRT1 activity is critically dependent on the availability of its cofactor, NAD+.[7][19][20] Some compounds can indirectly activate SIRT1 by increasing the cellular pool of NAD+. Therefore, it is essential to investigate whether Apigeninidin's effect on SIRT1 is direct or mediated by an increase in NAD+ levels.
Experimental Rationale
A cellular NAD+/NADH assay can quantify the levels of these crucial cofactors.[19][20][21] If Apigeninidin directly activates SIRT1, we would not expect a significant change in the total NAD+ pool. However, if it acts upstream by influencing NAD+ biosynthesis or consumption, an increase in cellular NAD+ would be observed. Comparing the effects of Apigeninidin to a compound known to increase NAD+ levels, such as a nicotinamide riboside (NR), will provide a clear distinction.
Comparative Data: Apigeninidin vs. Nicotinamide Riboside (NR)
| Compound | Predicted Change in Cellular NAD+ | Interpretation |
| Apigeninidin | No significant change | Suggests direct activation of SIRT1, independent of NAD+ synthesis. |
| Nicotinamide Riboside (NR) | Increase | Positive control for increasing cellular NAD+ levels. |
| Vehicle Control | No significant change | Baseline cellular NAD+ levels. |
Detailed Protocol: Cellular NAD+/NADH Assay
-
Cell Culture and Treatment :
-
Culture cells as described for the In-Cell Western™ assay.
-
Treat cells with Apigeninidin, NR, or a vehicle control for the desired duration.
-
-
Lysate Preparation :
-
NAD+/NADH Detection :
-
Use a commercially available NAD+/NADH assay kit, which typically employs an enzymatic cycling reaction.[21][22] In this reaction, NAD+ is reduced to NADH, which then reacts with a probe to produce a colorimetric or fluorescent signal.[21]
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis :
IV. Downstream Functional Consequence: Western Blot for Acetylated p53
To further corroborate the findings from the high-throughput In-Cell Western™ assay, a traditional Western blot for acetylated p53 can be performed. This provides a more qualitative but visually compelling confirmation of the target engagement.
Experimental Rationale
Similar to the ICW assay, this experiment relies on the principle that SIRT1 activation will lead to the deacetylation of p53.[6][23] By separating proteins by size via SDS-PAGE and then probing with specific antibodies, we can visualize the changes in the levels of acetylated p53 relative to total p53.
Detailed Protocol: Western Blot for Acetylated and Total p53
-
Cell Lysis and Protein Quantification :
-
Following treatment with Apigeninidin, Resveratrol, or EX-527, lyse the cells in a buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the post-translational modifications.[24]
-
Quantify the protein concentration of the lysates using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (K382).[18][25]
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.[6]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
Strip the membrane and re-probe with an antibody for total p53 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]
-
-
Data Analysis :
-
Perform densitometric analysis of the bands to quantify the relative levels of acetylated p53, total p53, and the loading control.
-
Normalize the acetylated p53 signal to the total p53 signal.
-
Visualizing the Workflow and Signaling Pathway
To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: A stepwise experimental workflow for the comprehensive validation of Apigeninidin's mechanism of action as a direct SIRT1 activator.
Caption: The signaling pathway illustrating how Apigeninidin activates SIRT1, leading to the deacetylation of p53, and the points of intervention for the comparative compounds.
Conclusion
By systematically applying this multi-faceted approach, researchers can confidently validate the mechanism of action of Apigeninidin as a direct SIRT1 activator. This rigorous validation, encompassing direct binding, cellular target engagement, and elucidation of the upstream and downstream consequences, is essential for advancing our understanding of this promising natural compound and its potential therapeutic applications. The use of appropriate positive and negative controls, such as Resveratrol and EX-527, within each experimental paradigm provides the necessary context for interpreting the results with high scientific integrity.
References
-
Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2021). Methods in Molecular Biology, 2310, 271-285. [Link]
-
In-Cell Western (ICW) Protocol. (n.d.). Rockland Immunochemicals. Retrieved February 13, 2026, from [Link]
-
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. Retrieved February 13, 2026, from [Link]
-
Advansta's Step-by-Step Guide to In-Cell Westerns. (n.d.). Advansta. Retrieved February 13, 2026, from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Retrieved February 13, 2026, from [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2019). Journal of Visualized Experiments, (148). [Link]
-
In-Cell Western™ Assay. (n.d.). LI-COR Biosciences. Retrieved February 13, 2026, from [Link]
-
In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). Bio-protocol, 12(16). [Link]
-
Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved February 13, 2026, from [Link]
-
Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. (2020). DiVA portal. Retrieved February 13, 2026, from [Link]
-
Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Measure NAD+ Levels: How to Track Cellular Energy and Aging. (n.d.). Rupa Health. Retrieved February 13, 2026, from [Link]
-
NAD+/NADH Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved February 13, 2026, from [Link]
-
Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade. (2018). International Journal of Rheumatic Diseases, 21(8), 1487-1495. [Link]
-
Flavonoids: structure–function and mechanisms of action and opportunities for drug development. (2021). Journal of Biomedical Science, 28(1), 24. [Link]
-
Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. (2022). International Journal of Molecular Sciences, 23(17), 9697. [Link]
-
Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (2022). International Journal of Molecular Sciences, 23(19), 11776. [Link]
-
Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review. (2021). Journal of Food Biochemistry, 45(11), e13950. [Link]
-
Network Pharmacology Analysis and Experimental Validation to Investigate the Mechanism of Total Flavonoids of Rhizoma Drynariae in Treating Rheumatoid Arthritis. (2022). Evidence-Based Complementary and Alternative Medicine. [Link]
-
How can I detect differences in P53 acetylation in HUVEC by western blot? (2015). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Chemistry and Biological Activities of Flavonoids: An Overview. (2013). The Scientific World Journal. [Link]
- a review study on the pharmacological effects and mechanism of action of flavonoids. (2019). International Journal of Pharmaceutical Erudition, 9(4), 1-10.
-
Synthesis and Assay of SIRT1-Activating Compounds. (2015). Methods in Molecular Biology, 1241, 191-204. [Link]
-
Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. (2023). Molecules, 28(13), 5258. [Link]
-
Pharmacology and mechanisms of apigenin in preventing osteoporosis. (2024). Frontiers in Pharmacology, 15. [Link]
-
Western blot analysis using antiacetylated p53 (Lys 373 and Lys 382 ). A , control. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Has any one doing western blot for acetylated p53 (K382) in SHSY5Y cell? (2016). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The Hydrophobic Extract of Sorghum bicolor (L. Moench) Enriched in Apigenin-Protected Rats against Aflatoxin B1-Associated Hepatorenal Derangement. (2023). Toxins, 15(4), 253. [Link]
-
2-(4-Hydroxyphenyl)chromenylium-5,7-diol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR. (2010). Journal of Biological Chemistry, 285(43), 32925-32934. [Link]
-
Pharmacological Activation of Sirt1 Ameliorates Polyglutamine-Induced Toxicity through the Regulation of Autophagy. (2013). PLoS ONE, 8(6), e66289. [Link]
-
Stability of Apigeninidin and Its Methoxylated Derivatives in the Presence of Sulfites. (2010). Journal of Agricultural and Food Chemistry, 58(16), 9145-9150. [Link]
-
Apigeninidin. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Apigeninidin-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]
-
SIRT1 Activation by Natural Phytochemicals: An Overview. (2020). Frontiers in Pharmacology, 11. [Link]
-
2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). (2020). MDPI. Retrieved February 13, 2026, from [Link]
-
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
Sources
- 1. This compound | C15H11O4+ | CID 441647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Apigeninidin - Wikipedia [en.wikipedia.org]
- 3. Apigenin and apigeninidin isolates from the Sorghum bicolor leaf targets inflammation via cyclo-oxygenase-2 and prostaglandin-E2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hydrophobic Extract of Sorghum bicolor (L. Moench) Enriched in Apigenin-Protected Rats against Aflatoxin B1-Associated Hepatorenal Derangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 8. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 14. products.advansta.com [products.advansta.com]
- 15. licorbio.com [licorbio.com]
- 16. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomol.com [biomol.com]
- 18. Acetyl-p53 (Lys382) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. diva-portal.org [diva-portal.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
2-(4-Hydroxyphenyl)chromenylium-5,7-diol proper disposal procedures
Topic: 2-(4-Hydroxyphenyl)chromenylium-5,7-diol (Apigeninidin) Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Senior Researchers, Lab Managers, and EHS Officers
Executive Summary: Operational Profile
This compound , commonly known as Apigeninidin , is a 3-deoxyanthocyanidin. Unlike many synthetic dyes, it is a naturally occurring plant pigment (found in Sorghum and Gesneriaceae). From a hazardous waste perspective, the pure substance is generally classified as Low Hazard (often Irritant H315/H319).
However, in a research setting, this compound is rarely handled in isolation. It is frequently dissolved in acidified alcohols (e.g., Methanol-HCl) to maintain its flavylium cation stability. Therefore, disposal protocols are almost exclusively dictated by the solvent matrix, not the solute itself.
Immediate Action Directive:
-
Solid State: Dispose of as Non-Regulated Chemical Waste (unless local regulations mandate otherwise).
-
Liquid State: Segregate based on the solvent (typically Flammable/Corrosive).
-
Drain Disposal: PROHIBITED for pure reagents, regardless of toxicity, to prevent aquatic bioaccumulation and regulatory non-compliance.
Chemical & Physical Waste Profile
Effective disposal requires understanding the compound's behavior under waste-stream conditions.
| Property | Data | Operational Implication |
| CAS No. | 1151-98-0 (Chloride form) | Use for waste manifesting. |
| Molecular Weight | 255.25 g/mol | N/A |
| Solubility | Soluble in Alcohols, Acidified Water | High mobility in liquid waste streams. |
| pH Sensitivity | High | Stable red cation at pH < 3. Becomes unstable/colorless (pseudobase) or purple (quinoidal base) at pH > 4. |
| RCRA Status | Not P-Listed or U-Listed | Classified as "General Organic Chemical" unless in hazardous solvent. |
| Reactivity | Stable | Compatible with standard organic waste streams. Avoid strong oxidizers.[1] |
Strategic Disposal Protocol
Phase 1: Pre-Disposal Stabilization (The "Why" and "How")
Expertise Insight: Anthocyanidins like Apigeninidin are pH-dependent. If you are neutralizing a waste stream containing this compound, expect a dramatic color shift (Red
Phase 2: Waste Stream Segregation
Scenario A: Dry Solid Waste (Powder/Residue)
-
Container: Collect in a wide-mouth HDPE jar labeled "Non-Hazardous Chemical Waste."
-
Labeling: Must list "Apigeninidin Chloride" and "Irritant."
-
Disposal Path: High-temperature incineration is the industry standard for organic reagents to ensure complete destruction, even if landfilling is legally permissible for non-toxics.
Scenario B: Liquid Waste (The Most Common Scenario) Most applications involve HPLC or extraction using Methanol or Acetonitrile with 0.1% - 1% HCl .
-
Step 1: Identify Solvent Base.
-
If Methanol/Ethanol/Acetonitrile
Flammable Solvent Stream . -
If Water/Buffer
Aqueous Stream .
-
-
Step 2: Check pH.
-
If the solution contains >1% HCl, check if the waste stream requires neutralization before consolidation. Note: Apigeninidin will precipitate if neutralized in high concentrations.
-
-
Step 3: Consolidation.
-
Pour into the "Non-Halogenated Organic Solvents" carboy (Red Can).
-
CRITICAL: Do not mix with Oxidizing Acids (Nitric/Perchloric) as organic solvents + oxidizers = explosion hazard.
-
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision matrix for disposing of Apigeninidin based on its physical state and solvent matrix.
Caption: Decision matrix for Apigeninidin disposal. Note that the solvent matrix (organic vs. aqueous) determines the regulatory path more than the pigment itself.
Regulatory Compliance (RCRA/EPA)
While Apigeninidin is not a listed hazardous waste, the "Mixture Rule" applies.
-
Waste Code D001 (Ignitable): Applies if dissolved in oxidizable solvents (Methanol, Ethanol) with a flashpoint <60°C.
-
Waste Code D002 (Corrosive): Applies if dissolved in acidified solutions with pH < 2.
-
Waste Code F003: Applies to spent non-halogenated solvents (Methanol, Acetone) used in the extraction of this compound.
Self-Validating Compliance Check: Before closing the waste container, ask: “If I remove the Apigeninidin, is the remaining liquid still hazardous?”
-
Yes: Dispose as Hazardous Solvent Waste.
-
No: (e.g., pure water solution) Check local POTW (Publicly Owned Treatment Works) limits for polyphenols. When in doubt, solidify and incinerate.
Emergency Procedures: Spill Management
Scenario: 500mg bottle of Apigeninidin Chloride powder drops and shatters.
-
PPE: Don nitrile gloves, lab coat, and safety goggles. (Respiratory protection is recommended if dust is generated, though toxicity is low).
-
Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.
-
Cleanup:
-
Wipe up the powder.
-
Clean the surface with 70% Ethanol .
-
Note: The surface may stain red/purple. Use a mild bleach solution (10%) to oxidize the chromophore and remove the stain.
-
-
Disposal: Place all contaminated wipes and glass shards into a Solid Hazardous Waste bag/bucket.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 441647, Apigeninidin. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Carl Roth. (2023). Safety Data Sheet: Apigeninidin chloride ROTICHROM® HPLC. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
